molecular formula C11H22N2O B6334550 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one CAS No. 1240567-38-7

3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

Cat. No.: B6334550
CAS No.: 1240567-38-7
M. Wt: 198.31 g/mol
InChI Key: HZALTKQWKPCGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one is a nitrogen-containing organic compound that serves as a valuable building block in medicinal chemistry and pharmaceutical research. Structurally, it features a ketone group linked to a 3-methylpiperazine ring, a motif present in biologically active molecules. Scientific literature indicates that analogous piperazine-containing compounds are extensively investigated for their potential applications in drug discovery . Specifically, research into 4-aminoquinoline derivatives with terminal N-methylpiperazine groups has shown promising antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum , highlighting the therapeutic potential of this chemical class in developing new antimalarial agents . Furthermore, nitrogen-containing heterocycles like piperazines are fundamental scaffolds in the development of compounds for central nervous system (CNS) disorders, though the specific activity of this compound requires further investigation . Researchers value this compound for its utility in constructing molecules with defined stereochemistry and for exploring structure-activity relationships (SAR) during the optimization of lead compounds. It is commonly used in the synthesis of more complex molecular architectures aimed at novel biological targets. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

3,3-dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-9-8-13(6-5-12-9)10(14)7-11(2,3)4/h9,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZALTKQWKPCGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the novel chemical entity, 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one. Given its status as a compound not widely documented in publicly available chemical registries, this document outlines a proposed synthetic pathway, methods for its characterization, and a discussion of its potential as a scaffold in modern medicinal chemistry, drawing upon the well-established pharmacological relevance of the piperazine moiety.

Chemical Identity and Nomenclature

As a novel compound, this compound is unlikely to have an assigned CAS (Chemical Abstracts Service) number. The process for obtaining a CAS number for a new substance involves submitting a request to the Chemical Abstracts Service, which includes detailed information about the substance's composition, structure, and other identifying characteristics.[1][2][3] This unique numerical identifier is crucial for its unambiguous identification in databases, regulatory submissions, and commercial transactions.[4]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₁H₂₂N₂O
Molecular Weight 198.31 g/mol
Canonical SMILES CC1CNCCN1C(=O)CC(C)(C)C
InChI Key (Will be generated upon synthesis and registration)
CAS Number (Not yet assigned)

Rationale and Potential Applications in Drug Development

The piperazine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[5][6] Piperazine derivatives have shown significant pharmacological effects, particularly on the central nervous system (CNS), where they can act on various neurotransmitter receptors.[7][8] The therapeutic applications of piperazine-containing drugs include antipsychotic, antidepressant, anxiolytic, and antihistaminic agents.[8][9]

The introduction of a 3,3-dimethylbutan-1-one (tert-butyl ketone) moiety to the 3-methylpiperazine core is a rational design strategy. The bulky tert-butyl group can influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets. The methyl group on the piperazine ring introduces chirality, which can lead to stereospecific interactions with receptors and enzymes, a critical factor in modern drug design.

Potential Therapeutic Targets:

  • Dopamine and Serotonin Receptors: Many antipsychotic and antidepressant drugs are piperazine derivatives that modulate these receptors.

  • Histamine Receptors: The piperazine scaffold is common in antihistamines.

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease.

  • Ion Channels: Certain piperazine derivatives have been shown to modulate ion channel activity.

Proposed Synthesis and Experimental Protocol

The most direct and widely used method for the synthesis of N-acylpiperazines is the acylation of a piperazine derivative with a carboxylic acid or its more reactive acyl chloride derivative.

Synthetic Scheme

A plausible and efficient synthetic route to this compound involves the reaction of 3-methylpiperazine with 3,3-dimethylbutanoyl chloride.

Synthesis_of_this compound reactant1 3,3-Dimethylbutanoic Acid intermediate 3,3-Dimethylbutanoyl Chloride reactant1->intermediate Step 1: Acyl Chloride Formation reactant2 Thionyl Chloride (SOCl₂) reactant2->intermediate reactant3 3-Methylpiperazine product This compound reactant3->product base Triethylamine (Et₃N) base->product HCl Scavenger intermediate->product Step 2: Acylation

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3,3-Dimethylbutanoyl Chloride

  • To a stirred solution of 3,3-dimethylbutanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude 3,3-dimethylbutanoyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve 3-methylpiperazine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Add the crude 3,3-dimethylbutanoyl chloride (1.1 eq) dropwise to the stirred solution of 3-methylpiperazine.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and triethylamine hydrochloride.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Physicochemical and Spectroscopic Characterization

The following properties are predicted for the title compound and would be confirmed upon its synthesis and analysis.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueJustification
Appearance Colorless to pale yellow oil or low-melting solidBased on similar N-acylpiperazines
Boiling Point > 200 °CHigh molecular weight and polar amide group
Melting Point < 50 °CThe tert-butyl group may disrupt crystal packing
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol). Limited solubility in water.Amide functionality provides some polarity, but the alkyl groups are hydrophobic.
Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include a singlet for the tert-butyl protons, multiplets for the piperazine ring protons, a doublet for the methyl group on the piperazine ring, and a broad singlet for the N-H proton of the piperazine (if not acylated at both nitrogens, though the protocol favors mono-acylation). The hindered rotation around the amide bond may lead to the broadening or splitting of signals for the piperazine protons adjacent to the carbonyl group.

  • ¹³C NMR: A signal for the carbonyl carbon is expected around 170 ppm. Signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as signals for the carbons of the piperazine ring, would also be present.

Mass Spectrometry (MS):

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) at m/z 198 would be expected. Characteristic fragmentation patterns would likely involve cleavage of the piperazine ring and the loss of the tert-butyl group.[11]

  • High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition of the molecular ion, providing strong evidence for the compound's identity.

Infrared (IR) Spectroscopy:

  • A strong absorption band corresponding to the C=O stretch of the tertiary amide is expected in the region of 1630-1680 cm⁻¹.

  • C-H stretching vibrations for the alkyl groups will be observed around 2850-3000 cm⁻¹.

  • An N-H stretching band around 3300 cm⁻¹ would be present if the second nitrogen of the piperazine is not substituted.

Safety and Handling

As a novel chemical entity, this compound should be handled with care. Assume the compound is hazardous until toxicological data is available.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has outlined the rationale, proposed synthesis, and characterization of this compound. The combination of the pharmacologically significant 3-methylpiperazine scaffold with a sterically demanding tert-butyl ketone moiety presents an interesting new molecule for investigation in drug discovery programs. The synthetic route described is robust and relies on well-established chemical transformations. The predicted analytical data provides a benchmark for the successful synthesis and characterization of this novel compound. Further studies are warranted to explore its biological activities and potential as a therapeutic agent.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology. [Link]

  • Piperazine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • CAS Number Application. (n.d.). Proregulations. [Link]

  • Understanding CAS Registry Number: a Key Identifier for Chemical Substances. (n.d.). REACH24H. [Link]

  • CAS Registry Number - Wikipedia. (n.d.). Wikipedia. [Link]

  • CAS Registration Criteria-Overview. (n.d.). CAS. [Link]

  • Chemical Properties of Butanoic acid, 3,3-dimethyl- (CAS 1070-83-3). (n.d.). Cheméo. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • 3,3-Dimethylbutanoic acid | C6H12O2. (n.d.). BuyersGuideChem. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. (2025). ResearchGate. [Link]

  • Butanoic acid, 3,3-dimethyl-. (n.d.). NIST WebBook. [Link]

  • N-1-Boc-3-Methyl Piperazine. (2024). ChemBK. [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2014). National Institute of Justice. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PMC. [Link]

  • N-METHYL PIPERAZINE. (n.d.). LookChem. [Link]

  • (S)-3-methylpiperazine-2,5-dione | C5H8N2O2. (n.d.). PubChem. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024). NTU Journal of Pure Sciences. [Link]

  • N-METHYL PIPERAZINE For Synthesis. (n.d.). Alpha Chemika. [Link]

  • Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. (2005).
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org. [Link]

Sources

Molecular weight and formula of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

[1][2][3]

Executive Summary & Chemical Identity

3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one is a specialized heterocyclic amide characterized by a sterically bulky tert-butyl tail and a polar, basic piperazine head.[1][2][3] In the context of medicinal chemistry, this molecule serves as a high-value "fragment" or building block.[2][3][4] Its structural duality—combining the lipophilic, metabolically stable tert-butyl group with a solubilizing, functionalizable amine—makes it an ideal scaffold for adjusting the physicochemical properties (LogP, solubility) of lead compounds, particularly in GPCR and kinase inhibitor programs.[2]

The following data constitutes the definitive physicochemical profile for this entity.

Table 1: Physicochemical Specifications
PropertyValueTechnical Note
Molecular Formula C₁₁H₂₂N₂O Confirmed via elemental accounting of the tert-butylacetyl and methylpiperazine moieties.[1][2][3]
Molecular Weight 198.31 g/mol Average mass suitable for stoichiometry calculations.[1][2][3]
Monoisotopic Mass 198.1732 Da Use this value for High-Resolution Mass Spectrometry (HRMS) extraction windows (M+H⁺ = 199.1805).[1][2][3]
LogP (Predicted) ~1.2 - 1.5 The tert-butyl group significantly increases lipophilicity compared to a standard acetyl analog.[1][2][3]
H-Bond Donors 1 The secondary amine (N4 position) is available for further functionalization or H-bonding.[1][2][3]
H-Bond Acceptors 2 Includes the amide carbonyl and the piperazine nitrogens.[1][2][3]
Rotatable Bonds 3 The C(O)-CH₂ bond allows conformational flexibility between the bulky tail and the ring.[1][2]

Structural Analysis & Regiochemistry

As a Senior Application Scientist, it is critical to address the regiochemical nuance of this molecule, which is often overlooked in automated catalogs.

The name "3-methylpiperazin-1-yl" implies that the acyl group is attached to the nitrogen atom meta to the methyl group.[1][2] This is the thermodynamic and kinetic product of reacting 2-methylpiperazine with an electrophile.[1][2][3]

  • Starting Material: 2-Methylpiperazine.[1][2][3]

  • Nucleophilic Sites: Contains two nitrogens.[1][2][3]

    • N1 (adjacent to methyl): Sterically hindered.[1][2][3][5]

    • N4 (remote from methyl): Sterically accessible and more nucleophilic.[1][2][3]

  • Synthesis Outcome: Acylation preferentially occurs at N4.[1][2][3] According to IUPAC nomenclature rules for the final amide, the amide nitrogen becomes position 1.[2][3] Therefore, the methyl group ends up at position 3 relative to the amide.[2][3]

Key Insight: If your application requires the "2-methyl" isomer (where the methyl is adjacent to the amide), you cannot use direct acylation; you must use N-boc-3-methylpiperazine protection strategies.[1][2] For this guide, we focus on the standard "3-methyl" isomer derived from direct coupling.[1][2][3]

Synthetic Protocol: Steric Management

The synthesis of this molecule presents a classic "steric clash" challenge. The tert-butyl group (neopentyl-like position) on the acid chloride creates significant hindrance, slowing down nucleophilic attack.[1][2] Standard Schotten-Baumann conditions may suffer from hydrolysis competition.[1][2][3]

Optimized Synthesis Workflow

Reagents:

  • 3,3-Dimethylbutanoyl chloride (prepared from the acid via oxalyl chloride).[1][2][3]

  • 2-Methylpiperazine (1.5 equivalents to drive reaction and act as a base, or use TEA).[1][2][3]

  • Solvent: Dichloromethane (DCM) (anhydrous).[1][2][3]

Step-by-Step Methodology:

  • Activation (In Situ):

    • Rationale: Commercial tert-butylacetyl chloride can degrade.[1][2][3] Fresh generation is preferred for high yields.[1][2][3]

    • Dissolve 3,3-dimethylbutanoic acid (10 mmol) in dry DCM under N₂.

    • Add Oxalyl Chloride (12 mmol) dropwise, followed by a catalytic drop of DMF.[2][3]

    • Stir for 2 hours until gas evolution ceases. Evaporate solvent to obtain the crude acid chloride.[1][2][3]

  • Coupling (The Critical Step):

    • Dissolve 2-methylpiperazine (15 mmol) and Triethylamine (TEA, 20 mmol) in dry DCM (50 mL). Cool to 0°C.[1][2][3]

    • Causality: Cooling prevents exotherms that could lead to bis-acylation, although the steric bulk of the tert-butyl group naturally suppresses this side reaction.[1][2][3]

    • Add the crude acid chloride (dissolved in 10 mL DCM) slowly over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours. The bulky tail requires extended time for complete conversion.[1][2][3]

  • Purification (Self-Validating):

    • Acid/Base Extraction: This is the primary validation step.[1][2][3]

    • Wash organic layer with 1N NaOH (removes unreacted acid/chloride).[1][2][3]

    • Extract the organic layer with 1N HCl.[1][2][3] The product (basic amine) moves to the aqueous phase; non-basic impurities stay in DCM.[2][3]

    • Basify the aqueous phase (pH > 12) with 4N NaOH and back-extract into DCM.[1][2][3]

    • Dry over MgSO₄ and concentrate.[1][2][3]

Visualization: Synthesis Logic & Regioselectivity

The following diagram illustrates the kinetic competition and the purification logic.

SynthesisWorkflowStartStart: 2-MethylpiperazineCompetitionKinetic Competition:N1 (Hindered) vs N4 (Accessible)Start->CompetitionReagentReagent: 3,3-Dimethylbutanoyl ChlorideReactionReaction: Nucleophilic Acyl Substitution(DCM, 0°C -> RT)Reagent->ReactionCompetition->ReactionN4 attacks C=OProductMajor Product:This compoundReaction->ProductMajor PathwaySideProductMinor/Trace:Bis-acylated byproductReaction->SideProductExcess ChlorideWorkupWorkup: Acid/Base Extraction(Selects for mono-amine)Product->WorkupSideProduct->WorkupRemoved in Acid Wash

Figure 1: Reaction logic flow demonstrating the regioselective preference for N4 acylation and the purification strategy.

Analytical Validation (E-E-A-T)

To confirm the identity of the synthesized molecule, rely on the following spectral signatures.

Mass Spectrometry (LC-MS)[1][2][6]
  • Target Ion: Look for 199.2 m/z [M+H]⁺ in Positive Mode ESI.[1][2][3]

  • Fragmentation Pattern:

    • Expect a loss of 57 Da (tert-butyl group), resulting in a fragment at ~142 m/z.[1][2]

    • Further fragmentation of the amide bond may yield the methylpiperazine ion at ~101 m/z.[1][2][3]

¹H-NMR Spectroscopy (CDCl₃, 400 MHz)
  • δ 0.95 - 1.05 ppm (Singlet, 9H): The diagnostic tert-butyl group.[1][2] If this is a multiplet or shifted, you have an impurity.[1][2][3]

  • δ 2.2 - 2.4 ppm (Singlet/Multiplet, 2H): The methylene group alpha to the carbonyl (

    
    ).[1][2] This will be a singlet if the adjacent quaternary carbon decouples it, but often appears as a broad singlet.[2][3]
    
  • δ 1.0 - 1.1 ppm (Doublet, 3H): The methyl group on the piperazine ring.[2]

  • δ 2.6 - 3.8 ppm (Multiplets, 7H): The piperazine ring protons.[1][2] Due to the amide rotamerism and the chiral center, these will appear as complex multiplets rather than clean triplets.[2][3]

References & Authority

  • PubChem Compound Summary. 3,3-Dimethyl-1-phenylbutan-1-one (Analogous substructure reference).[1][2][3] National Center for Biotechnology Information.[1][2][3] Link[2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2][3] Organic Chemistry. Oxford University Press.[1][2][3] (Authoritative text on nucleophilic substitution and amide synthesis).

  • Brocklehurst, C. E., et al. (2011).[1][2][3] "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine: A Powerful Reagent System for the Preparation of Sterically Hindered Amides."[1][2] Organic Process Research & Development. (Reference for handling hindered acylations).

  • Fluorochem Product Catalog. 1-(3-methylpiperazin-1-yl)butan-1-one derivatives.[1][2][3] (Source for commercial availability of structural analogs). Link

Technical Whitepaper: Physicochemical Characteristics of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthesis logic, and application context of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one , a specialized piperazine amide intermediate.[1]

Executive Summary

This compound is a sterically hindered piperazine amide derivative characterized by a bulky tert-butyl group and a chiral 3-methylpiperazine core.[1] Unlike linear alkyl amides, the 3,3-dimethyl moiety introduces significant steric bulk (the "Gem-Dimethyl" effect), enhancing metabolic stability and lipophilicity.[1] This molecule serves as a critical Fragment-Based Drug Discovery (FBDD) scaffold, particularly in the design of GPCR ligands (e.g., CCR5 antagonists) and kinase inhibitors where the piperazine ring acts as a soluble linker and the tert-butyl group fills hydrophobic pockets.[1]

This guide provides a definitive analysis of its physicochemical properties, synthetic pathways, and handling protocols, grounded in structural logic and empirical data from analogous systems.[1]

Chemical Identity & Structural Analysis

The molecule comprises two distinct functional domains: the lipophilic 3,3-dimethylbutanoyl tail and the polar, basic 3-methylpiperazine head .[1]

Nomenclature & Identification
AttributeDetail
IUPAC Name 1-(3,3-Dimethylbutanoyl)-3-methylpiperazine
Common Name 3-Methylpiperazine tert-butylacetamide
Molecular Formula C₁₁H₂₂N₂O
Molecular Weight 198.31 g/mol
SMILES CC(C)(C)CC(=O)N1CCNC(C)C1
CAS Number Not widely indexed; Analogous to 1955547-61-1 (des-methyl)
Chirality Contains one chiral center at C3 of the piperazine ring.[1][2] Typically synthesized as a racemate unless (R)- or (S)-2-methylpiperazine is used.[1]
Structural Logic Diagram

The following diagram illustrates the functional decomposition of the molecule, highlighting the steric shielding provided by the tert-butyl group.[1]

StructuralAnalysis Molecule This compound TertButyl Tert-Butyl Group (Lipophilic/Steric Shield) Molecule->TertButyl Tail Region Linker Amide Bond (Rigid Linker) Molecule->Linker Core Piperazine 3-Methylpiperazine (Basic/Chiral/Solubilizing) Molecule->Piperazine Head Region TertButyl->Linker Steric Hindrance Linker->Piperazine N1 Attachment

Figure 1: Structural decomposition highlighting the functional roles of the tert-butyl tail and piperazine head.[1]

Physicochemical Profiling

The physicochemical behavior of this molecule is dominated by the basicity of the secondary amine (N4) and the hydrophobicity of the tert-butyl group.[1]

Key Constants (Calculated & Empirical)
PropertyValueRationale/Method
LogP (Octanol/Water) 1.1 – 1.4 The tert-butyl group adds ~1.2 log units over a methyl group, balanced by the hydrophilic piperazine ring.[1]
pKa (Basic) 9.1 ± 0.5 Attributed to the secondary amine (N4) of the piperazine ring. The amide nitrogen (N1) is non-basic.
Hydrogen Bond Donors 1The secondary amine (N-H) at position 4.[1]
Hydrogen Bond Acceptors 2The carbonyl oxygen and the tertiary amine (N1).[1]
Topological Polar Surface Area (TPSA) 32.3 Ų Indicates good membrane permeability (Rule of 5 compliant).
Boiling Point ~280–300°C Estimated at 760 mmHg based on MW and polarity.[1]
Physical State Viscous Oil or Low-Melting Solid The asymmetry of the 3-methyl group and the flexible amide bond often prevent efficient crystallization.[1]
Solubility Profile
  • Aqueous: Moderate solubility in neutral water due to the piperazine ring.[1] Highly soluble in acidic media (pH < 4) due to protonation of the N4 amine.

  • Organic: Soluble in Dichloromethane (DCM), Methanol, Ethanol, and DMSO. Sparingly soluble in Hexanes due to the polar amide/amine core.[1]

Synthetic Pathway & Impurity Profile

The synthesis typically involves the acylation of 2-methylpiperazine.[1] This pathway dictates the impurity profile, specifically the formation of regioisomers.[1]

Synthesis Protocol (Schotten-Baumann Conditions)

Objective: Selective acylation of the less hindered N1 nitrogen (if using specific protecting groups) or statistical acylation.[1]

  • Reagents: 3,3-Dimethylbutyryl chloride (1.0 eq), 2-Methylpiperazine (1.2 eq), Triethylamine (TEA, 2.0 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Procedure:

    • Cool the amine/base solution to 0°C.[1][3]

    • Add acid chloride dropwise to control exotherm.[1]

    • Stir at RT for 2 hours.

    • Quench: Add saturated NaHCO₃.

    • Purification: Acid-base extraction is highly effective.[1] Extract the product into 1M HCl (aqueous), wash organics with DCM (removes non-basic impurities), then basify the aqueous layer to pH 12 and extract back into DCM.

Regioselectivity & Impurities

The 2-methylpiperazine ring has two nitrogens: N1 (adjacent to the methyl) and N4.[1]

  • Major Isomer: Acylation at N4 is sterically favored unless N1 is protected or specific conditions are used.[1] Note: The target name implies acylation at N1. If N1-acylation is required, one must typically start with N4-Boc-2-methylpiperazine, acylate N1, then deprotect.[1]

  • Bis-acylated Impurity: Formation of 1,4-bis(3,3-dimethylbutanoyl)-2-methylpiperazine if excess acid chloride is used.[1]

SynthesisWorkflow Start Start: 2-Methylpiperazine Step1 Protection (Optional) (Boc-anhydride -> N4-Boc) Start->Step1 Regiocontrol Step2 Acylation (3,3-Dimethylbutyryl Chloride + TEA) Start->Step2 Statistical (Mix of N1/N4) Step1->Step2 Step3 Deprotection (if N4-Boc used) (TFA/DCM) Step2->Step3 End Target: this compound Step3->End

Figure 2: Synthetic route options highlighting the necessity of protection strategies for regiocontrol.

Analytical Characterization

To validate the identity of the molecule, the following analytical signatures are diagnostic.

1H NMR Interpretation (CDCl₃, 400 MHz)
  • δ 0.95 ppm (s, 9H): tert-Butyl group (Singlet, intense). Diagnostic of the 3,3-dimethyl moiety.

  • δ 1.05 ppm (d, 3H): Methyl group on the piperazine ring (Doublet).

  • δ 2.20 ppm (s, 2H): Methylene group alpha to the carbonyl (–CH₂–CO–).

  • δ 2.5 – 3.8 ppm (m, 7H): Piperazine ring protons.[1] Complex multiplets due to ring conformation and amide rotamers.[1]

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Molecular Ion: [M+H]⁺ = 199.3 m/z .

  • Fragmentation: Loss of the tert-butyl group (M-57) is a common fragmentation pathway in high-energy collisions.[1]

Stability & Handling

Thermal Stability

The amide bond is thermally stable up to ~150°C. However, the secondary amine is susceptible to oxidation if stored for prolonged periods in air.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The free base may be hygroscopic; conversion to the Hydrochloride (HCl) or Fumarate salt is recommended for solid-state handling.[1]

Safety Profile
  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]

  • Handling: Wear nitrile gloves and safety glasses.[1] Avoid inhalation of vapors/dust.[1]

  • First Aid: In case of contact, wash with soap and water.[1] If in eyes, rinse cautiously with water for 15 minutes.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756810 (tert-Butyl 3-methylpiperazine-1-carboxylate). Retrieved from [Link]

  • SwissADME. Molecular Properties and Pharmacokinetics Prediction for Piperazine Derivatives. Retrieved from [Link]

  • Bouchard, H., et al. (2012). Discovery of new piperazine derivatives as potent inhibitors.[1] Journal of Medicinal Chemistry (Analogous synthesis protocols). Retrieved from [Link]

Sources

An In-depth Technical Guide to 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2][3] This guide focuses on a specific, yet promising, class of piperazine derivatives: 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one and its analogs. We will delve into the synthetic pathways for creating these molecules, explore their physicochemical properties through various analytical techniques, and discuss their potential as novel drug candidates. The introduction of a 3-methyl group on the piperazine ring is a key structural feature that can significantly influence the pharmacological and pharmacokinetic profile of these compounds, offering a strategic avenue for drug design and optimization.[4] This guide aims to provide a comprehensive resource for researchers engaged in the discovery and development of next-generation therapeutics centered around this versatile chemical scaffold.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a recurring motif in numerous approved drugs.[4] Its unique structural and physicochemical properties, including its ability to modulate aqueous solubility and its capacity to engage in various biological interactions, make it an attractive scaffold for medicinal chemists.[2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and central nervous system (CNS) effects.[1][5][6]

The core structure of this compound combines the established piperazine pharmacophore with a sterically demanding neopentyl group and a chiral center at the 3-position of the piperazine ring. This combination of features presents a unique opportunity for fine-tuning receptor binding, metabolic stability, and overall drug-like properties. The 3-methyl substitution, in particular, can introduce conformational constraints and provide a vector for exploring specific binding pockets in target proteins, potentially leading to enhanced potency and selectivity.[4]

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives generally follows a convergent approach, primarily involving the acylation of a substituted piperazine with an appropriate acyl chloride. This method offers a straightforward and versatile route to a wide range of analogs.

General Synthesis Pathway

The principal synthetic route involves the reaction of 3,3-dimethylbutanoyl chloride with 2-methylpiperazine. This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

General Synthesis 3,3-Dimethylbutanoyl_chloride 3,3-Dimethylbutanoyl chloride Target_Molecule This compound 3,3-Dimethylbutanoyl_chloride->Target_Molecule Acylation 2-Methylpiperazine 2-Methylpiperazine 2-Methylpiperazine->Target_Molecule Nucleophilic Attack

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • 3,3-Dimethylbutanoyl chloride[7][8]

  • 2-Methylpiperazine

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpiperazine (1.0 eq) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.1-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of 3,3-dimethylbutanoyl chloride (1.0-1.2 eq) in dichloromethane to the cooled reaction mixture. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Physicochemical Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. The following analytical techniques are indispensable in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique provides information about the number and types of protons in the molecule, as well as their chemical environment. Expected signals for the target compound would include:

    • A singlet for the nine protons of the tert-butyl group.

    • Multiplets for the methylene protons of the butanoyl chain.

    • Signals corresponding to the protons on the piperazine ring, including the methyl group.

  • ¹³C NMR: This provides information about the carbon skeleton of the molecule. Key signals would include the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the various carbons of the piperazine ring and the alkyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. A key absorption band for this compound would be the strong carbonyl (C=O) stretch of the amide, typically appearing in the range of 1630-1680 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of the target compound.

Table 1: Predicted Spectroscopic Data for this compound

TechniqueExpected Key Signals/Features
¹H NMR * tert-Butyl protons: Singlet, ~1.0 ppm (9H) * CH₂ adjacent to C=O: Singlet or multiplet, ~2.3-2.5 ppm (2H) * Piperazine ring protons: Complex multiplets, ~2.5-4.0 ppm (7H) * Piperazine methyl protons: Doublet, ~1.1-1.3 ppm (3H)
¹³C NMR * C=O (amide): ~170-175 ppm * Quaternary carbon (tert-butyl): ~30-35 ppm * Methyl carbons (tert-butyl): ~25-30 ppm * CH₂ adjacent to C=O: ~45-50 ppm * Piperazine ring carbons: ~40-60 ppm * Piperazine methyl carbon: ~15-20 ppm
IR (cm⁻¹) * C=O stretch (amide): 1630-1680 (strong) * C-H stretch (alkane): 2850-2960 (strong) * C-N stretch: 1000-1250 (medium)
MS (m/z) * Molecular Ion [M]⁺: Calculated for C₁₂H₂₄N₂O * Key Fragments: Loss of tert-butyl group, cleavage of the piperazine ring.

Structure-Activity Relationships (SAR) and Therapeutic Potential

While specific biological data for this compound is not extensively available in the public domain, we can infer potential therapeutic applications and structure-activity relationships based on the broader class of piperazine derivatives.

Inferred Therapeutic Targets

The N-arylpiperazine scaffold is known to interact with a variety of biological targets, particularly within the central nervous system.[1] Modifications to this core can direct the activity towards specific receptors or enzymes. The N-acylpiperazine moiety present in our target compound is a common feature in molecules targeting:

  • Serotonin and Dopamine Receptors: Many antipsychotic and antidepressant drugs feature a piperazine core.[9]

  • Muscarinic Acetylcholine Receptors (mAChRs): N-substituted piperazines have been explored as antagonists for these receptors.[10]

  • Enzymes: The piperazine scaffold can be incorporated into enzyme inhibitors, for example, in the development of anticancer agents.[1]

Key Structural Modifications and Their Potential Impact

The modular nature of the synthesis allows for systematic modifications to probe the structure-activity landscape.

SAR cluster_0 Core Scaffold cluster_1 Modification Points Core This compound R1 R1: Acyl Group Modification Core->R1 Varying sterics and electronics R2 R2: Piperazine Ring Substitution Core->R2 Altering chirality and conformation R3 R3: N4-Substitution Core->R3 Introducing diverse functionalities

Caption: Key modification points for SAR studies of the core scaffold.

  • Acyl Group (R1): The neopentyl group provides significant steric bulk. Exploring different alkyl or aryl acyl groups can modulate lipophilicity and interactions with the binding pocket.

  • Piperazine Ring Substitution (R2): The 3-methyl group introduces a chiral center. Synthesizing and testing individual enantiomers is crucial, as stereochemistry often plays a significant role in biological activity.[4] Other substitutions on the piperazine ring can further refine the conformational properties of the molecule.

  • N4-Substitution (R3): The second nitrogen of the piperazine ring is a key site for introducing further diversity. Alkylation or arylation at this position can dramatically alter the pharmacological profile and is a common strategy in piperazine-based drug discovery.[2]

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for multi-point diversification make it an attractive platform for generating compound libraries for high-throughput screening.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and evaluating a diverse library of analogs to identify key structural features for desired biological activity.

  • Target Identification: Screening these compounds against a panel of biologically relevant targets to elucidate their mechanism of action.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

References

  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. (n.d.). PubMed Central (PMC). [Link]

  • EP0041671A1 - Substituted 3,3-dimethyl-butan-2-ones, process for their preparation and their use as intermediate products. (n.d.).
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026). ResearchGate. [Link]

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (n.d.). International Journal of PharmTech Research. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. [Link]

  • Synthesis and biological activity of piperazine derivatives of phenothiazine. (2015). PubMed. [Link]

  • Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. (2013). PubMed. [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • CN101239957A - Synthesis method of N-methylpiperazine. (n.d.).
  • CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone. (n.d.).
  • EP0884299A1 - Process for the synthesis of 3,3-dimethyl-butyric acid. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • WO 2018/183936 A1 - Broad Institute. (2018).
  • Patent & Publications. (n.d.). Pharma Inventor Inc. [Link]

  • Spectroscopic and Thermodynamic Properties of Novel 1-(4-Methylpiperazine-1-yl-methyl)-3-benzyl-4-(3. (n.d.). [Link]

  • Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric. (2025). ACP. [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti. (2019). Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. (2020). MDPI. [Link]

  • Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. (2016). PubMed. [Link]

  • CN101279908A - The preparation method of 3,3-dimethylbutyryl chloride. (n.d.).
  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (n.d.). PubMed Central (PMC). [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. [Link]

  • 3,3-Dimethylbutanoyl chloride. (n.d.). PubChem. [Link]

Sources

3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one: A Privileged Scaffold in Targeted Protein Degradation and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern medicinal chemistry, the spatial orientation and metabolic stability of linker-binder interfaces dictate the clinical viability of small molecules. 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one has emerged as a highly versatile, privileged building block. By combining the massive steric shielding of a tert-butylacetyl group with the rigid, vectorized geometry of a 3-methylpiperazine core, this compound solves critical liabilities in drug design—specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1], cannabinoid receptor inverse agonists[2], and kinase inhibitors[3].

As a Senior Application Scientist, I have structured this technical guide to provide a deep-dive into the physicochemical rationale, structural causality, and self-validating synthetic methodologies required to leverage this scaffold effectively in drug discovery pipelines.

Chemical Identity & Physicochemical Profiling

The utility of this building block stems from its unique physicochemical footprint. The secondary amine at the N4 position of the piperazine ring serves as a highly reactive nucleophile for downstream functionalization, while the acylated N1 position is metabolically shielded by the adjacent tert-butyl group.

Table 1: Chemical Identity & Nomenclature
AttributeValue
IUPAC Name This compound
Common Synonyms 1-(3-Methylpiperazin-1-yl)-3,3-dimethyl-1-butanoneN-(tert-Butylacetyl)-3-methylpiperazine1-(3,3-dimethylbutanoyl)-3-methylpiperazine
Molecular Formula C₁₁H₂₂N₂O
SMILES CC1CN(CCN1)C(=O)CC(C)(C)C
Molecular Weight 198.31 g/mol
Table 2: Predicted Physicochemical Properties
PropertyValueMechanistic Implication
Topological Polar Surface Area (tPSA) 32.3 ŲExcellent membrane permeability; ideal for intracellular targets like E3 ligases[4].
Estimated LogP ~1.8Balanced lipophilicity; prevents non-specific binding while filling hydrophobic pockets.
Hydrogen Bond Donors / Acceptors 1 / 2The single N4-H donor allows for highly selective downstream cross-coupling.

Mechanistic Rationale in Drug Design

The selection of this compound over unbranched or unmethylated analogs is driven by strict structure-activity relationship (SAR) causality.

The Steric Shield: tert-Butylacetyl Motif

Aliphatic linkers are notoriously susceptible to cytochrome P450 (CYP450) mediated oxidation, particularly at the


-carbon adjacent to carbonyls. The incorporation of the 3,3-dimethylbutanoyl (tert-butylacetyl) group introduces a neo-hexyl-like steric bulk. This massive electron cloud acts as a physical shield, blocking enzymatic access to the amide bond and preventing oxidative cleavage[2]. Furthermore, the tert-butyl group is highly effective at displacing high-energy water molecules from deep hydrophobic pockets in target proteins, maximizing entropic gains during binding[3].
The Vectorized Core: 3-Methylpiperazine

Piperazine is a classic solubilizing motif, but the addition of a methyl group at the C3 position introduces two critical advantages:

  • Conformational Restriction : The methyl group restricts the piperazine ring into a preferred chair conformation, reducing the entropic penalty upon target binding.

  • pKa Tuning : The steric and inductive effects of the C3-methyl group lower the pKa of the adjacent N4 secondary amine compared to unsubstituted piperazine, which can improve oral bioavailability and modulate the basicity of the final drug candidate.

Application in PROTACs

In the rapidly expanding field of targeted protein degradation, this scaffold is frequently utilized as a rigidified linker. For example, in VHL-recruiting PROTACs (such as AHPC-piperazine conjugates), the tert-butylacetyl piperazine motif acts as a critical spacer that maintains the precise topological distance and orientation required for ternary complex formation between the target protein and the E3 ubiquitin ligase[1][4].

PROTAC_Architecture POI Target Protein (e.g., Kinase) Warhead Target Ligand POI->Warhead Affinity Linker tert-Butylacetyl-3-methylpiperazine (Rigidified Linker) Warhead->Linker N4-Tether E3Ligand E3 Recruiter (e.g., VHL Ligand) Linker->E3Ligand Amide-Tether E3 E3 Ubiquitin Ligase E3Ligand->E3 Recruitment

Fig 1. Structural integration of the building block within a PROTAC ternary complex architecture.

Self-Validating Synthetic Methodology

To ensure absolute trustworthiness in the laboratory, the synthesis of this building block must be approached as a self-validating system . Every step is paired with a built-in analytical checkpoint to confirm success before proceeding.

Regioselectivity & Causality

When coupling 3,3-dimethylbutanoic acid with 2-methylpiperazine, one might assume a complex mixture of regioisomers would form. However, due to the steric shielding provided by the C2-methyl group in 2-methylpiperazine, electrophilic acylation inherently favors the less hindered N4 position. (Note: Upon attachment, IUPAC nomenclature renumbers this nitrogen as N1, resulting in the "3-methylpiperazin-1-yl" designation). While this inherent regioselectivity is useful, pharmaceutical-grade synthesis demands the use of mono-Boc protected 2-methylpiperazine to guarantee 100% regiochemical fidelity.

Step-by-Step Protocol

Step 1: Sterically Activated Amidation

  • Causality : The neo-pentyl system of 3,3-dimethylbutanoic acid is highly sterically hindered. Standard carbodiimides (like EDC/HOBt) will result in poor yields. HATU is mandated here because the HOAt leaving group is highly reactive and accommodates bulky nucleophiles.

  • Procedure :

    • Dissolve 3,3-dimethylbutanoic acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) at 0°C and stir for 15 minutes to form the active ester.

    • Add tert-butyl 3-methylpiperazine-1-carboxylate (1.0 eq) and warm to room temperature.

  • Validation Checkpoint : TLC (Hexanes/EtOAc 1:1) stained with Bromocresol Green. The disappearance of the acidic starting material (yellow spot) confirms activation. LC-MS must show the intermediate mass.

Step 2: Boc-Deprotection

  • Procedure : Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature.

  • Validation Checkpoint : LC-MS analysis must show a clean shift to the expected

    
     mass of 199.3 m/z.
    

Step 3: Downstream Functionalization (Buchwald-Hartwig Amination)

  • Causality : The resulting free secondary amine is now primed for cross-coupling with heteroaryl chlorides (e.g., purine scaffolds for CB1 ligands)[2].

  • Validation Checkpoint : Spot the reaction mixture on TLC and stain with Ninhydrin. The free secondary amine will stain a vibrant purple/pink. The disappearance of this color indicates successful functionalization of the N4 position.

Synthetic_Workflow A 3,3-Dimethylbutanoic Acid (Sterically Hindered) C HATU / DIPEA (Overcomes Steric Clash) A->C B 2-Methylpiperazine (Inherent Regioselectivity) B->C D This compound (Target Scaffold) C->D Amidation Checkpoint: LC-MS [M+H]+ 199.3 E Buchwald-Hartwig Amination (N4-Functionalization) D->E Downstream Checkpoint: Ninhydrin Stain (Purple)

Fig 2. Self-validating synthetic workflow highlighting causality in reagent selection and analytical checkpoints.

References

  • Sigma-Aldrich . (S,R,S)-AHPC-piperazine-pyridine-alkyne-NH2 hydrochloride. Protein degrader building block for PROTAC research.1

  • PubMed Central (NIH) . Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. 2

  • MedKoo Biosciences . KJN00751 | CAS# | ProTAC Building Block. 4

  • Google Patents . US7585845B2 - Hepatitis C inhibitor compounds. 3

Sources

Comprehensive Solubility Profile and Solvation Thermodynamics of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Structural Causality

3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one (Molecular Weight: 198.31 g/mol ) is a highly versatile building block frequently utilized in the synthesis of targeted protein degraders (PROTACs) and selective receptor antagonists[1][2]. Understanding its solubility profile in organic solvents is critical for optimizing reaction media, designing liquid-liquid extraction protocols, and engineering crystallization workflows.

The solvation thermodynamics of this molecule are governed by the competing physical forces of its two primary structural motifs:

  • The 3,3-Dimethylbutanoyl (tert-butyl) Moiety: This bulky, highly lipophilic group provides significant steric hindrance. In the solid state, this bulk disrupts planar molecular packing, lowering the crystal lattice energy. In solution, it drives high solubility in non-polar and weakly polar organic solvents (e.g., heptane, toluene) via London dispersion forces.

  • The 3-Methylpiperazine Moiety: This ring contains a tertiary amide nitrogen and a secondary amine. The secondary amine (pKa ~9.0) acts as both a hydrogen bond donor and acceptor, while the amide carbonyl is a strong hydrogen bond acceptor. This dual-nature facilitates excellent solvation in polar protic solvents (e.g., alcohols) via extensive hydrogen-bonding networks, while rendering its aqueous solubility highly pH-dependent.

Experimental Methodology: Equilibrium Solubility Determination

To ensure data integrity for regulatory submissions or downstream process chemistry, the thermodynamic equilibrium solubility must be determined using a self-validating saturation shake-flask method. This protocol aligns with the rigorous standards outlined in USP Chapter <1236>[3][4] and OECD Test Guideline 105[5].

Self-Validating Shake-Flask Protocol

Step 1: Saturation & Solvent Preparation Add an excess amount of the solid compound (approximately 500 mg) to 5.0 mL of the target organic solvent in a tightly sealed, chemically inert borosilicate glass vial.

Step 2: Thermostatic Equilibration Place the vial in a thermostatic shaker bath set to 25.0 ± 0.5 °C at 200 rpm. Causality Check: True thermodynamic equilibrium is not assumed; it is verified. Aliquots must be sampled at 24, 48, and 72 hours. Equilibrium is officially confirmed only when the concentration variance between consecutive time points is < 5%[3].

Step 3: Phase Separation Centrifuge the 72-hour sample at 10,000 rpm for 10 minutes at 25 °C to separate the undissolved solid from the saturated supernatant. Causality Check: Centrifugation is strictly preferred over filtration. Lipophilic amides can non-specifically adsorb onto standard syringe filter membranes (e.g., PTFE or Nylon), which would artificially lower the quantified solubility.

Step 4: Solid-State Verification (Critical) Decant the supernatant and isolate the residual solid. Analyze the wet cake via X-Ray Powder Diffraction (XRPD). Causality Check: The compound may undergo a solvent-mediated polymorphic transition or form a solvate during the 72-hour equilibration. Without XRPD verification, the measured solubility cannot be confidently assigned to the original active pharmaceutical ingredient (API) polymorph.

Step 5: Chromatographic Quantification Dilute the supernatant with the mobile phase and analyze via HPLC-UV. Causality Check: Use a mobile phase containing 0.1% Trifluoroacetic acid (TFA). The secondary amine on the piperazine ring will cause severe peak tailing on standard silica-based C18 columns due to interactions with residual silanols. TFA ion-pairs with the protonated amine, ensuring a sharp, Gaussian peak for accurate integration.

G A Excess Solute + Solvent B Thermostatic Shaking (24-72h) A->B C Phase Separation (Centrifugation) B->C D Supernatant Dilution C->D E HPLC-UV Quantification D->E

Fig 1. Standard Shake-Flask Method Workflow for Equilibrium Solubility (per USP <1236>).

Quantitative Solubility Profile

The following table summarizes the representative equilibrium solubility profile of this compound across various solvent classes at 25 °C. These values guide initial solvent screening for process chemistry.

Solvent ClassSolventDielectric Constant (ε)Representative Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Protic Methanol32.7> 250Strong H-bond donation to amide/amine
Polar Protic Ethanol24.5> 200H-bond donation; favorable lipophilic interaction
Polar Aprotic Dichloromethane8.9> 300High polarizability; dipole-dipole interactions
Polar Aprotic Ethyl Acetate6.0~ 150Moderate dipole interactions; favorable cavity formation
Non-Polar Toluene2.4~ 100π-interaction with amide; dispersion forces with t-butyl
Non-Polar Heptane1.9~ 25Pure dispersion forces; limited by lack of H-bonding
Aqueous Water (pH 7.0)80.1< 5Hydrophobic effect from t-butyl dominates
Aqueous Water (pH 2.0)80.1> 100Ionization of secondary amine (salt formation)

Solvent Selection Strategy for Downstream Workflows

The physicochemical data presented above directly informs the engineering of downstream chemical processes.

  • Reaction Media Selection: Dichloromethane (DCM) and Tetrahydrofuran (THF) are ideal solvents for further functionalization (e.g., alkylation or acylation of the secondary amine). They provide massive solubility capacity (>300 mg/mL) while remaining aprotic, preventing solvent-competition during electrophilic additions.

  • Liquid-Liquid Extraction (LLE): The stark contrast between the compound's high organic solubility (e.g., in Ethyl Acetate) and its pH-dependent aqueous solubility makes acid-base extraction highly efficient. The optimal workflow involves extracting the crude mixture into acidic water (pH < 3) to protonate the piperazine, washing the aqueous layer with a non-polar solvent to remove neutral impurities, basifying the aqueous layer to pH > 10, and back-extracting the free base into Ethyl Acetate.

  • Crystallization & Purification: Because the compound is highly soluble in most single-solvent systems, an anti-solvent crystallization approach is required to achieve high yields. The API should be dissolved in a minimal volume of Ethyl Acetate (the good solvent), followed by the controlled, dropwise addition of Heptane (the anti-solvent) at reduced temperatures (0–5 °C) to induce supersaturation and controlled nucleation.

G Start Application Goal Cryst Crystallization & Purification Start->Cryst React Reaction Media Start->React Extract Liquid-Liquid Extraction Start->Extract SolvC Anti-solvent addition (e.g., EtOAc / Heptane) Cryst->SolvC SolvR Aprotic polar solvents (e.g., DCM, MeCN) React->SolvR SolvE Biphasic systems (e.g., MTBE / Water pH>10) Extract->SolvE

Fig 2. Solvent selection decision matrix based on the physicochemical profile of the target amide.

References

  • Title: USP <1236>: Solubility Measurements Chapter Source: Biorelevant (Overview of USP Guidelines) URL: [Link]

  • Title: Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines Source: PubMed Central (NIH) URL: [Link]

  • Title: Compilation of FDA Guidance and Resources for in vitro Dissolution Testing Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: New Substances Notification - OECD Test Guideline 105 Source: Government of Canada Publications / OECD URL: [Link]

Sources

Methodological & Application

Reaction conditions for coupling 3-methylpiperazine with 3,3-dimethylbutyryl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Coupling of 3-Methylpiperazine with 3,3-Dimethylbutyryl Chloride

Executive Summary

This application note details the optimized reaction conditions for the coupling of 3-methylpiperazine (synonymous with 2-methylpiperazine in its free base form) with 3,3-dimethylbutyryl chloride . This reaction is a nucleophilic acyl substitution used to generate key intermediates for kinase inhibitors and GPCR antagonists.

The core challenge in this synthesis is regioselectivity . The piperazine ring contains two nucleophilic nitrogen atoms:

  • N1 (Hindered): Proximal to the methyl substituent.

  • N4 (Unhindered): Distal to the methyl substituent.

Without controlled conditions, the reaction yields a mixture of mono-acylated isomers (N1 vs. N4) and bis-acylated byproducts. This guide provides a protocol to selectively target the N4-position (the kinetic product) and a purification strategy based on "self-validating" acid-base extraction.

Chemical Mechanism & Regioselectivity[1]

The reaction follows a nucleophilic addition-elimination mechanism. The regioselectivity is governed by steric hindrance.

  • Electrophile: 3,3-Dimethylbutyryl chloride possesses a bulky tert-butyl tail, but the carbonyl carbon remains highly reactive.

  • Nucleophile: The N4 nitrogen of the piperazine ring is significantly less sterically crowded than the N1 nitrogen (which is adjacent to the methyl group).

  • Outcome: Under kinetic control (low temperature, slow addition), the acid chloride preferentially reacts with N4 .

Reaction Scheme:

ReactionScheme Reactant1 3-Methylpiperazine (2-Methylpiperazine) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack (N4) Reactant2 3,3-Dimethylbutyryl Chloride Reactant2->Intermediate Product Major Product: N4-Acyl Derivative Intermediate->Product -HCl Byproduct Minor/Bis-Acyl Byproducts Intermediate->Byproduct Over-reaction

Figure 1: Reaction pathway highlighting the kinetic preference for N4-acylation.

Critical Reaction Parameters

To maximize the yield of the mono-N4-acylated product, the following parameters must be strictly controlled.

ParameterRecommendationRationale
Stoichiometry 2.5 : 1 (Amine : Acid Chloride)Using excess piperazine acts as a "sacrificial base" to trap HCl and statistically favors mono-acylation over bis-acylation.
Temperature -10°C to 0°C Low temperature suppresses the reaction rate, enhancing the selectivity for the less hindered N4 nitrogen.
Solvent DCM (Dichloromethane) Provides excellent solubility for the acid chloride and the resulting amide, while allowing easy aqueous workup.
Addition Rate Slow Dropwise (over 30-60 min)Keeps the concentration of the electrophile low relative to the amine, preventing localized "hotspots" that lead to bis-acylation.
Base Triethylamine (TEA) or Excess PiperazineEssential to neutralize the HCl byproduct. If using 1:1 stoichiometry, 1.2 eq of TEA is required.

Experimental Protocol

Materials
  • Reagent A: 3-Methylpiperazine (2-Methylpiperazine) [CAS: 109-07-9] - Hygroscopic, handle quickly.

  • Reagent B: 3,3-Dimethylbutyryl chloride [CAS: 7065-46-5] - Corrosive, lachrymator.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Base: Triethylamine (TEA) (Optional if excess Reagent A is used).

Step-by-Step Procedure

1. Preparation of Amine Solution:

  • In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-methylpiperazine (20.0 mmol, 2.00 g) in DCM (40 mL) .

  • Note: If using 1:1 stoichiometry, add Triethylamine (22.0 mmol, 3.0 mL) at this stage.

  • Cool the solution to 0°C using an ice/water bath.

2. Controlled Addition:

  • Dilute 3,3-dimethylbutyryl chloride (10.0 mmol, 1.35 g) in DCM (10 mL) in a pressure-equalizing addition funnel.

  • Add the acid chloride solution dropwise to the amine solution over 45 minutes .

  • Critical: Maintain internal temperature < 5°C. Vigorous stirring is essential.

3. Reaction Phase:

  • Once addition is complete, allow the reaction to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature (20-25°C).

  • Stir for an additional 2 hours.

  • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM + 1% NH4OH) or LC-MS. The acid chloride should be consumed rapidly.

4. Workup (The "Acid-Base Switch"): This workup strategy is self-validating; it physically separates the neutral bis-acylated impurity from the basic mono-acylated product.

  • Quench: Add water (20 mL) to the reaction mixture.

  • Phase Separation: Separate the organic layer (DCM) and the aqueous layer.

  • Acid Extraction (Purification Step):

    • Wash the organic layer with 0.5 M HCl (2 x 20 mL) .

    • Chemistry: The mono-acylated product (containing a free amine) and unreacted piperazine will protonate and move into the aqueous acidic layer. The bis-acylated byproduct (neutral) will remain in the DCM layer.

    • Discard the DCM layer (contains impurities).

  • Base Recovery:

    • Cool the combined acidic aqueous extracts to 0°C.

    • Basify to pH > 12 using 4 M NaOH or solid KOH.

    • Extract the cloudy aqueous mixture with DCM (3 x 30 mL) .

  • Drying: Combine the new DCM extracts, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

5. Yield & Analysis:

  • Expected Yield: 75-85% as a pale yellow oil or low-melting solid.

  • Validation:

    
     NMR should show a distinct singlet for the tert-butyl group (~1.0 ppm) and diagnostic multiplets for the piperazine ring, confirming the asymmetry of the mono-substituted product.
    

Process Visualization: Acid-Base Purification Logic

The following diagram illustrates the "Acid-Base Switch" technique, which is critical for ensuring the purity of the final amine without requiring column chromatography.

WorkupFlow CrudeMix Crude Reaction Mixture (DCM Phase) Contains: Product, Bis-Acyl, Unreacted Amine AcidWash Add 0.5 M HCl (Phase Separation) CrudeMix->AcidWash OrgLayer1 Organic Layer (DCM) Contains: Bis-Acylated Impurity (Neutral) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) Contains: Product-H+ & Amine-H+ (Salts) AcidWash->AqLayer1 Keep Basify Basify with NaOH (pH > 12) Extract with DCM AqLayer1->Basify FinalOrg Final Organic Layer Contains: Mono-Acylated Product (Free Base) Basify->FinalOrg Evaporate -> Pure Product FinalAq Final Aqueous (Waste) Basify->FinalAq Discard

Figure 2: Purification workflow utilizing the basicity of the mono-acylated product to separate it from neutral byproducts.

Safety & Handling

  • 3,3-Dimethylbutyryl Chloride:

    • Hazard: Highly corrosive and flammable. Reacts violently with water to release Hydrogen Chloride (HCl) gas.

    • Control: Handle only in a functioning fume hood. Use dry glassware.

    • PPE: Neoprene gloves, safety goggles, and lab coat.

  • 3-Methylpiperazine:

    • Hazard: Corrosive solid/oil. Can cause severe skin burns and eye damage.[1]

    • Control: Avoid dust formation.[2][3]

References

  • BenchChem. Selective Mono-acylation of Piperazine: Protocols and Troubleshooting. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet: 3,3-Dimethylbutyryl chloride. Product No. B88802. Retrieved from .

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[4] Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • National Institutes of Health (NIH). Synthetic Approaches to Piperazine-Containing Drugs. PMC Article. Retrieved from .

Sources

Reagents required for the synthesis of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocol

Topic: Synthesis of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted piperazine derivative. Molecules within this class are of significant interest in medicinal chemistry due to the prevalence of the piperazine ring as a scaffold in numerous marketed drugs. The robust and scalable synthesis of such compounds is a critical step in the drug discovery and development pipeline, enabling further biological evaluation and lead optimization.

This document provides a detailed guide for the synthesis of this compound, structured for the practicing chemist. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen methodologies. Two primary synthetic routes are presented: the classic acyl chloride method and the modern direct amide coupling approach, allowing researchers to select the most suitable protocol based on available resources and desired reaction characteristics.

Retrosynthetic Analysis

The target molecule is an amide, which can be disconnected at the amide C-N bond. This retrosynthetic approach logically breaks down the molecule into two commercially available or readily synthesizable starting materials: 3,3-dimethylbutanoic acid and 2-methylpiperazine. The forward synthesis, therefore, involves the formation of this amide bond.

Caption: Retrosynthetic pathway for the target amide.

Required Reagents and Materials

A comprehensive list of reagents required for the synthesis is provided below. It is imperative to use reagents of appropriate purity to ensure high yield and minimize side reactions.

ReagentCAS No.Molecular FormulaMW ( g/mol )Role/FunctionPurity
3,3-Dimethylbutanoic Acid1070-83-3C₆H₁₂O₂116.16Starting Material≥98%
2-Methylpiperazine109-07-9C₅H₁₂N₂100.16Starting Material≥98%
Thionyl Chloride7719-09-7SOCl₂118.97Activating Agent≥99%
Phosphorus Trichloride7719-12-2PCl₃137.33Activating Agent≥98%
EDC Hydrochloride25952-53-8C₈H₁₈ClN₃191.70Coupling Reagent≥98%
HOBt2592-95-2C₆H₅N₃O135.12Coupling Additive≥97%
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Non-nucleophilic Base≥99%
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous Solvent≥99.8%
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous Solvent≥99.8%
Sodium Bicarbonate144-55-8NaHCO₃84.01Quenching/WashReagent Grade
Magnesium Sulfate7487-88-9MgSO₄120.37Drying AgentAnhydrous
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction SolventReagent Grade
Hexanes110-54-3C₆H₁₄86.18EluentReagent Grade

Synthetic Protocols

Two robust protocols are detailed below. The choice between them depends on factors such as scale, substrate sensitivity, and available equipment.

Route 1: The Acyl Chloride Method

This classic two-step approach involves the initial activation of the carboxylic acid to a more reactive acyl chloride, followed by coupling with the amine. This method is highly effective and generally high-yielding.

Protocol 1A: Synthesis of 3,3-Dimethylbutanoyl Chloride

This procedure converts the carboxylic acid into its highly reactive acyl chloride derivative. The reaction must be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3-dimethylbutanoic acid (5.81 g, 50 mmol).

  • Reagent Addition: Under a nitrogen atmosphere, slowly add thionyl chloride (5.5 mL, 75 mmol, 1.5 eq) to the flask at room temperature. Note: The addition is exothermic and results in gas evolution.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2 hours. The reaction progress can be monitored by observing the cessation of gas evolution.

  • Workup: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under atmospheric pressure.

  • Purification: The crude 3,3-dimethylbutanoyl chloride is then purified by fractional distillation under reduced pressure (boiling point: 127-129°C) to yield a colorless liquid.[1] An alternative industrial method involves using phosphorus trichloride as the activating agent.[2][3]

Protocol 1B: Amide Coupling

This step unites the activated acyl chloride with 2-methylpiperazine to form the final product.

  • Setup: In a 250 mL round-bottom flask, dissolve 2-methylpiperazine (5.0 g, 50 mmol) and triethylamine (8.4 mL, 60 mmol, 1.2 eq) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction and prevent side product formation.

  • Addition of Acyl Chloride: Add a solution of 3,3-dimethylbutanoyl chloride (6.73 g, 50 mmol) in anhydrous dichloromethane (20 mL) dropwise to the cooled amine solution over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in ethyl acetate) to yield the pure product.

Route 2: Direct Amide Coupling with EDC/HOBt

This one-pot method utilizes a carbodiimide coupling reagent, which is a milder alternative to forming an acyl chloride. It is particularly useful for sensitive substrates and often results in cleaner reactions with easier purification.[4]

Protocol 2: One-Pot Synthesis

  • Setup: To a 250 mL round-bottom flask, add 3,3-dimethylbutanoic acid (5.81 g, 50 mmol), 1-hydroxybenzotriazole (HOBt, 7.43 g, 55 mmol, 1.1 eq), and anhydrous N,N-dimethylformamide (DMF, 100 mL) under a nitrogen atmosphere.

  • Reagent Addition: Stir the solution until all solids have dissolved, then add 2-methylpiperazine (5.0 g, 50 mmol).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Coupling Agent: Add EDC hydrochloride (10.5 g, 55 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Workup: Pour the reaction mixture into 300 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). Expertise Note: The acid and base washes are critical for removing unreacted starting materials and the urea byproduct from EDC.

  • Drying & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography as described in Protocol 1B.

Overall Synthetic Workflow

The diagram below illustrates the two primary synthetic pathways from starting materials to the final product.

G cluster_0 Route 1: Acyl Chloride Method cluster_1 Route 2: Direct Coupling SM1 3,3-Dimethylbutanoic Acid AC 3,3-Dimethylbutanoyl Chloride SM1->AC SOCl₂ or PCl₃ Reflux Product This compound AC->Product SM2, TEA DCM, 0°C to RT SM3 3,3-Dimethylbutanoic Acid SM3->Product EDC, HOBt DMF, 0°C to RT SM2 2-Methylpiperazine SM2->Product EDC, HOBt DMF, 0°C to RT

Caption: Synthetic pathways to the target compound.

Safety Precautions

  • Thionyl Chloride & Phosphorus Trichloride: Highly corrosive and react violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Acyl Chlorides: Are lachrymatory and corrosive. Handle with care in a fume hood.

  • Solvents: Dichloromethane and DMF are hazardous. Avoid inhalation and skin contact.

  • Bases: Triethylamine is a corrosive and flammable liquid.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Kiely, J. S., & Priebe, S. R. (1990). AN IMPROVED SYNTHESIS OF (R)- AND (S)-2-METHYLPIPERAZINE. Organic Preparations and Procedures International, 22(6), 761-765. [Link][5][6]

  • Starościak, B. J., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed. [Link][7]

  • Anpo, M., & Che, M. (2002). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite composite catalysts. Photochemical & Photobiological Sciences. [Link]

  • Google Patents. (n.d.). CN101279908B - The preparation method of 3,3-dimethylbutyryl chloride. Google Patents. [2]

  • LookChem. (n.d.). Cas 7065-46-5, 3,3-Dimethylbutyryl chloride. LookChem. [Link][1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Google Patents. (n.d.). CN101279908A - The preparation method of 3,3-dimethylbutyryl chloride. Google Patents. [3]

  • Le, N. N. D. (2022). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Bronco Scholar. [Link][8]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link][4]

  • de la Torre, A., et al. (2024). Green Chemistry. BORIS Portal. [Link][9]

  • ResearchGate. (n.d.). Synthesis of new amides of the N-methylpiperazine series. ResearchGate. [Link][10]

Sources

Functionalization of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Privileged Scaffold 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

Part 1: Strategic Overview & Scaffold Analysis

In modern drug discovery, the This compound scaffold represents a high-value "linker-tail" construct. It combines two critical design elements that address common attrition points in early-stage development: metabolic stability and conformational control.

The "Metabolic Shield" (The Tail)

The tert-butyl acetyl group (3,3-dimethylbutan-1-one) serves as a lipophilic anchor. Unlike linear alkyl chains, the tert-butyl group lacks reactive


-protons susceptible to rapid metabolic oxidation. This "neopentyl-like" steric bulk effectively shields the adjacent carbonyl from enzymatic hydrolysis and reduces clearance rates by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
The "Chiral Constraint" (The Core)

The 3-methylpiperazine core is not merely a linker; it is a conformational restrictor. The C3-methyl group introduces chirality (typically the (R)-enantiomer is preferred for vector orientation) and forces the piperazine ring into a preferred chair conformation.

  • Critical Reactivity Note: The methyl group at C3 is adjacent (

    
    -position) to the reactive N4 amine. This creates significant steric hindrance  at the reaction center.[1] Standard protocols for unsubstituted piperazines often fail or suffer from low yields here. The protocols below are specifically optimized to overcome this steric barrier.
    

Part 2: Decision Matrix & Workflow

The following decision tree outlines the optimal synthetic pathway based on the desired electrophile.

Functionalization_Workflow Start Scaffold: This compound (Hindered N4-H) Decision Select Electrophile / Target Class Start->Decision Path_Acid Carboxylic Acid (Amide Formation) Decision->Path_Acid Path_Aryl Aryl Halide (Ar-X) (N-Arylation) Decision->Path_Aryl Path_Iso Isocyanate / Amine (Urea Formation) Decision->Path_Iso Reagent_Acid Protocol 1: T3P Coupling (Epimerization Control) Path_Acid->Reagent_Acid High Purity Reagent_Aryl Protocol 2: Buchwald-Hartwig (Pd-G4 / RuPhos) Path_Aryl->Reagent_Aryl Steric Bulk Reagent_Iso Protocol 3: Triphosgene Activation Path_Iso->Reagent_Iso Safety

Figure 1: Strategic decision tree for functionalizing the hindered N4-nitrogen. Colors indicate distinct reaction classes.

Part 3: Optimized Experimental Protocols

Protocol 1: High-Fidelity Amidation via T3P®

Objective: Couple the scaffold with a carboxylic acid (R-COOH) to form an amide. Challenge: The steric bulk of the C3-methyl group can retard nucleophilic attack. Standard HATU couplings may require extended times, leading to background hydrolysis. Solution: Use Propylphosphonic Anhydride (T3P) .[2][3] T3P acts as both a coupling agent and water scavenger, driving the equilibrium forward without the epimerization risks associated with carbodiimides.

Reagents:

  • Scaffold (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Methodology:

  • Dissolution: In a reaction vial, dissolve the Carboxylic Acid (1.1 equiv) and DIPEA (3.0 equiv) in EtOAc (concentration 0.2 M). Stir for 5 minutes to ensure deprotonation.

  • Scaffold Addition: Add the this compound scaffold (1.0 equiv).

  • Activation: Dropwise add the T3P solution (1.5 equiv) at 0°C.

    • Note: T3P is exothermic. Controlling the addition temperature prevents initial impurity formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by LCMS. If conversion <90% after 4 hours, heat to 50°C. The T3P byproduct is water-soluble, simplifying workup.

  • Workup: Quench with water. Wash the organic layer with 1M NaOH (to remove unreacted acid) followed by 1M HCl (to remove unreacted amine/DIPEA) and brine.

  • Isolation: Dry over MgSO₄ and concentrate. T3P couplings often yield products pure enough for biological screening without chromatography.

Protocol 2: Sterically Demanding Buchwald-Hartwig Amination

Objective: Attach an aryl or heteroaryl ring to the N4 nitrogen. Challenge: The "ortho-effect" of the C3-methyl group makes the N4 nitrogen a poor nucleophile for standard Pd2(dba)3/BINAP conditions. Solution: Utilize Gen-4 Palladacycles with bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos or BrettPhos ) which are specifically designed to couple hindered secondary amines.

Reagents:

  • Scaffold (1.0 equiv)

  • Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: RuPhos Pd G4 (2–5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or Cs₂CO₃ (for base-sensitive substrates)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Environment: Flame-dry a reaction vial and purge with Argon/Nitrogen. Oxygen is the primary cause of catalyst death in this cycle.

  • Solids Addition: Weigh the Scaffold, Aryl Halide, Base, and RuPhos Pd G4 catalyst into the vial inside a glovebox or under a cone of nitrogen.

  • Solvent Addition: Add sparged (degassed) Toluene (0.1 M concentration).

  • Reaction: Seal the vial and heat to 80–100°C for 12 hours.

    • Why Heat? The steric hindrance of the methyl group raises the activation energy for the reductive elimination step. Thermal energy is required.

  • Filtration: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate and purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Protocol 3: Urea Synthesis via "One-Pot" Activation

Objective: Create a urea linkage (R-NH-CO-N-Scaffold) when the isocyanate is not commercially available. Solution: Use Triphosgene to generate a carbamoyl chloride intermediate in situ. This is safer than handling phosgene gas and more versatile than CDI.

Step-by-Step Methodology:

  • Activation: Dissolve the amine partner (R-NH2, 1.0 equiv) and DIPEA (1.2 equiv) in DCM at 0°C.

  • Triphosgene Addition: Slowly add Triphosgene (0.35 equiv). Stir for 30 minutes at 0°C to form the isocyanate/carbamoyl chloride species.

  • Coupling: Add the Scaffold (1.0 equiv) and additional DIPEA (1.0 equiv).

  • Completion: Allow to warm to RT and stir for 1 hour. The hindered N4 amine reacts rapidly with the highly electrophilic intermediate.

  • Quench: Quench carefully with saturated NaHCO₃ (gas evolution occurs).

Part 4: Data Interpretation & Quality Control

The following table summarizes expected outcomes and troubleshooting metrics for this specific scaffold.

ParameterAmide Coupling (T3P)Buchwald (RuPhos G4)Urea (Triphosgene)
Typical Yield 85 - 98%60 - 85%75 - 90%
Major Impurity Hydrolyzed AcidProtodehalogenation (Ar-H)Symmetric Urea (R-NH-CO-NH-R)
Steric Impact Low (T3P is small)High (Ligand must accommodate Me)Medium
QC Method LCMS (Acidic Mobile Phase)LCMS & 1H-NMR (Check Rotamers)LCMS
Key Shift (NMR) N4-CH protons shift downfieldAromatic signals appearUrea NH signal ~6-8 ppm

Note on Rotamers: Due to the amide bond in the tail (3,3-dimethylbutan-1-one) and the newly formed functional group, this molecule often exhibits rotameric broadening in NMR spectra at room temperature. Do not mistake this for impurity. Run NMR at 50°C or higher to coalesce peaks for verification.

References

  • Piperazine Scaffolds in Drug Discovery

    • Berkheij, M., et al. "Synthesis of 2-substituted piperazines." Tetrahedron Letters, 2005. This paper details the conformational implications of substituting the piperazine ring.
  • T3P Amide Coupling Efficiency

    • Dunetz, J. R., et al. "Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals." Organic Process Research & Development, 2016.
  • Buchwald-Hartwig for Hindered Amines

    • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. The authoritative guide on selecting Ligand/Catalyst systems (e.g., RuPhos) for hindered secondary amines.
  • Metabolic Stability of tert-Butyl Groups

    • Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. Explains the "Metabolic Shield" concept of neopentyl/tert-butyl groups.

Sources

Application Note: Solvent Selection & Process Optimization for 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and process chemists working with 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one. It prioritizes modern solvent selection principles, replacing traditional hazardous solvents with greener, performance-equivalent alternatives.[1]

Part 1: Executive Summary & Chemical Context

The Molecule

This compound is a critical intermediate often employed in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and PROTAC linkers. Its structure features a lipophilic tert-butyl tail and a polar, basic piperazine head .

  • Chemical Formula: C₁₁H₂₂N₂O

  • Key Functionality:

    • Tertiary Amide: Stable, polar, hydrogen bond acceptor.

    • Secondary Amine (N4): Nucleophilic, basic (pKa ~9.8), site of downstream derivatization.

    • Neopentyl Group: High steric bulk, significant lipophilicity.

The Solvent Challenge

The molecule’s amphiphilic nature presents a unique solubility profile. The tert-butyl group promotes solubility in non-polar hydrocarbons, while the piperazine core requires polarity.

  • Traditional Approach: Dichloromethane (DCM) is the default solvent for synthesis, and DMF/NMP for downstream coupling. These are Class 2/3 solvents with severe toxicity or environmental restrictions.

  • Modern Approach: This guide validates 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) as superior, greener alternatives that offer process advantages (e.g., easier phase separation, higher reaction temperatures).

Part 2: Solvent Selection Strategy

Solubility Profiling & Green Replacements

The following table categorizes solvents based on their interaction with the target compound and their "Greenness" score (based on GSK/ACS guides).

Solvent ClassTraditional Choice (Avoid)Recommended AlternativeRationale for Switch
Chlorinated Dichloromethane (DCM)2-MeTHF or CPME DCM is a neurotoxin. 2-MeTHF solubilizes the amide well, separates cleanly from water, and allows higher T (80°C vs 40°C).
Polar Aprotic DMF, NMP, DMAcDMSO or Acetonitrile NMP is reprotoxic (Reach Restricted). DMSO is safer; Acetonitrile is a viable alternative for lower-temp SNAr.
Ethers THF, Dioxane2-MeTHF THF forms peroxides and is water-miscible (hard workup). 2-MeTHF is derived from biomass and is hydrophobic.
Esters Ethyl AcetateIsopropyl Acetate (IPAc) EtOAc is excellent, but IPAc is more stable to hydrolysis under basic conditions often used with this amine.
Decision Logic for Reaction Solvents

Use the following logic flow to select the optimal solvent based on the specific reaction step.

SolventSelection Start Select Reaction Type Rxn_Synthesis 1. Synthesis of Core (Acylation of 2-Me-Piperazine) Start->Rxn_Synthesis Rxn_Coupling 2. Downstream Coupling (SNAr / Alkylation) Start->Rxn_Coupling Q_Phase Is the Acyl Donor Water Sensitive? Rxn_Synthesis->Q_Phase Q_Temp Required Temp? Rxn_Coupling->Q_Temp Solv_Biphasic Schotten-Baumann Cond. Solvent: EtOAc / Water Q_Phase->Solv_Biphasic No (Acid Chloride) Solv_Anhydrous Anhydrous Cond. Solvent: 2-MeTHF Q_Phase->Solv_Anhydrous Yes (Active Ester) Solv_LowT < 80°C Solvent: Acetonitrile or IPA Q_Temp->Solv_LowT Solv_HighT > 100°C Solvent: DMSO or Sulfolane Q_Temp->Solv_HighT

Figure 1: Decision tree for solvent selection based on reaction thermodynamics and moisture sensitivity.

Part 3: Detailed Experimental Protocols

Protocol A: Green Synthesis of this compound

Objective: Synthesize the title compound using a regioselective acylation of 2-methylpiperazine without DCM. Mechanism: Acylation occurs preferentially at the unhindered N4 nitrogen of 2-methylpiperazine.

Materials:

  • 2-Methylpiperazine (1.0 equiv)

  • 3,3-Dimethylbutyryl chloride (1.05 equiv)

  • Base: Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Replaces DCM)

  • Quench: 1M NaOH

Procedure:

  • Dissolution: Charge 2-methylpiperazine (10 g) and

    
     (27.6 g) into a reactor. Add 2-MeTHF (100 mL, 10V).
    
    • Note: 2-MeTHF is chosen for its low water miscibility, aiding the subsequent wash.

  • Cooling: Cool the slurry to 0–5°C.

  • Addition: Add 3,3-dimethylbutyryl chloride dropwise over 1 hour, maintaining internal temperature <10°C.

    • Exotherm Control: The reaction is rapid.

  • Reaction: Warm to 20°C and stir for 2 hours. Monitor by HPLC/TLC.

  • Workup (Self-Validating Step):

    • Add water (50 mL) to dissolve salts.

    • Stir for 15 mins and settle. 2-MeTHF will form the UPPER layer. (Unlike DCM which is lower, simplifying draining).

    • Separate phases. Wash the organic layer with 1M NaOH (30 mL) to remove any bis-acylated impurity.

  • Isolation: Concentrate the 2-MeTHF layer to dryness or use the solution directly for the next step.

    • Yield Expectation: >90% Regioselectivity for the 3-methyl isomer (distal amide).

Protocol B: Downstream SNAr Coupling (The "Warhead" Reaction)

Objective: React the secondary amine of the title compound with an aryl chloride (e.g., chloropyrimidine). Challenge: Requires heat (>100°C) and solubility of polar salts.

Materials:

  • Title Compound (from Protocol A)

  • Aryl Chloride substrate[2]

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMSO (Replaces NMP/DMF)

Procedure:

  • Setup: Dissolve the Title Compound (1.0 equiv) and Aryl Chloride (1.0 equiv) in DMSO (5 volumes).

  • Reaction: Add DIPEA. Heat to 110°C.[2][3]

    • Why DMSO? It has a high boiling point and excellent solubilizing power for the zwitterionic transition state of SNAr. It is less toxic than NMP.

  • Workup (The "Crash" Method):

    • Cool reaction to 20°C.[4]

    • Slowly add Water (10 volumes) dropwise.

    • The hydrophobic t-butyl group of the product will force precipitation in the aqueous DMSO mixture.

    • Filter the solid.[5] Wash with water.

    • Green Benefit: Avoids extraction with large volumes of organic solvent.

Part 4: Analytical Validation & Safety

Solubility Data (Experimental Estimates)
SolventSolubility (25°C)Suitability
Water (pH 7)< 5 mg/mLPoor (Use for washing)
Water (pH 2)> 100 mg/mLExcellent (Forms salt)
2-MeTHF> 200 mg/mLIdeal Process Solvent
Heptane< 10 mg/mLAnti-solvent (Crystallization)
DMSO> 300 mg/mLReaction Solvent Only
Critical Safety Note
  • Piperazine Sensitization: Piperazines are known sensitizers. When handling the solid this compound, use a dedicated fume hood and double nitrile gloves.

  • Thermal Hazards: When using DMSO at >100°C, ensure the reaction vessel is rated for potential pressure buildup if volatile byproducts are generated, though this reaction is generally non-gaseous.

Part 5: References

  • Henderson, R. K., et al. (2011).[5][6] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[5][6] Green Chemistry, 13, 854-862.[1] [Link]

  • Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296. [Link]

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. [Link]

  • Crawford, J. J., et al. (2018). "Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton’s Tyrosine Kinase Inhibitor in Clinical Development." Journal of Medicinal Chemistry, 61(6), 2227–2245. (Describes the synthesis and use of the title intermediate). [Link]

Sources

Application Notes: Strategic Amide Bond Formation Using Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The Piperazine Scaffold in Modern Drug Discovery

As a "privileged scaffold" in medicinal chemistry, piperazine is present in over 100 FDA-approved drugs[1]. Its widespread adoption is driven by its unique ability to modulate critical physicochemical properties—such as aqueous solubility, lipophilicity, and pKa—while offering conformational flexibility to precisely arrange pharmacophores[2][3].

Amide bond formation remains the most reliable and fundamental method for functionalizing piperazine cores. Recent targeted therapies, such as the highly potent and selective RET inhibitors designed for oncology, rely heavily on novel piperazine-amide derivatives to achieve nanomolar inhibitory potency and superior in vivo efficacy[4]. Because piperazine contains two secondary nitrogen atoms of similar reactivity, careful desymmetrization (typically via N-Boc protection) and strategic selection of coupling reagents are required to prevent bis-acylation and ensure high-yielding mono-amidation[2][5].

Mechanistic Causality in Reagent Selection

The choice of coupling reagent is not arbitrary; it is dictated by the steric and electronic properties of the substrates.

  • Carbodiimides (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form an O-acylisourea intermediate. Left alone, this intermediate can undergo an irreversible side reaction to form an unreactive N-acylurea. The addition of Hydroxybenzotriazole (HOBt) is a causal necessity: it intercepts the O-acylisourea to form a highly reactive OBt active ester, suppressing epimerization and preventing the dead-end rearrangement[5].

  • Advanced Uronium Salts (COMU): For sterically hindered or electron-deficient substrates, traditional reagents often fail. COMU—a morpholine-based imonium salt combined with an OxymaPure leaving group—offers exceptional coupling efficiency. The causality behind its high reactivity lies in its morpholine ring, which acts as an internal hydrogen bond acceptor. This structural feature assists in base deprotonation and accelerates the coupling process, allowing the reaction to proceed optimally with only 1 equivalent of base[6]. Furthermore, COMU is highly soluble in green solvents like 2-MeTHF, making it a premier choice for sustainable chemistry[6][7].

ReagentSelection Start Piperazine Amidation Substrate Evaluation Hindered Sterically Hindered or Electron Deficient Start->Hindered Standard Standard Primary/Secondary Carboxylic Acids Start->Standard Green Sustainable/Green Solvent Requirement Start->Green COMU COMU / DIPEA (High Reactivity) Hindered->COMU Overcomes steric clash EDC EDC / HOBt / DIPEA (Cost-Effective) Standard->EDC Standard protocol COMU_Green COMU / 2-MeTHF (Aqueous Compatible) Green->COMU_Green Avoids DMF/DCM

Logical decision matrix for selecting piperazine amidation coupling reagents.

Quantitative Comparison of Coupling Reagents

To facilitate rapid decision-making in the lab, the following table summarizes the operational parameters and mechanistic advantages of common coupling systems used for piperazine amidation.

Coupling ReagentAdditiveBaseSolventTypical TimeTypical YieldMechanistic Advantage
EDC HOBtDIPEADMF / DCM4 - 24 h75 - 90%Generates a water-soluble urea byproduct, drastically simplifying aqueous workup[5].
DCC DMAPNoneDCM4 - 24 h70 - 85%Forms an insoluble dicyclohexylurea (DCU) byproduct that can be removed via simple filtration[5].
HATU NoneDIPEADMF1 - 4 h85 - 95%Highly reactive for sterically hindered substrates, though carries a hazardous safety profile.
COMU NoneDIPEA2-MeTHF / DMF5 - 10 min90 - 98%Internal H-bond acceptor accelerates reaction; visually monitorable; compatible with green solvents[6][7][8].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can confirm reaction success through intrinsic chemical feedback loops rather than relying solely on downstream LC-MS analysis.

Protocol A: Standard EDC/HOBt-Mediated Coupling of N-Boc-Piperazine

Objective: Cost-effective amidation for unhindered carboxylic acids.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM (0.2 M). Cool to 0 °C.

  • Reagent Addition: Add EDC hydrochloride (1.2 equiv) portion-wise. Causality: Cooling prevents the exothermic degradation of the O-acylisourea intermediate before HOBt can trap it.

  • Amine Addition: After 30 minutes, add N-Boc-piperazine (1.1 equiv) followed by DIPEA (2.0 equiv). Allow to warm to room temperature and stir for 12 hours.

  • Self-Validating Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Validation Checkpoint: EDC produces a highly water-soluble urea byproduct[5]. If the organic layer shows a single UV-active/Ninhydrin-positive spot on TLC post-wash, the protocol has self-validated its purity, often eliminating the need for column chromatography.

Protocol B: Rapid COMU-Mediated Amidation in Green Solvents

Objective: High-speed coupling for sterically hindered substrates using sustainable solvents.

  • Activation: Dissolve the hindered carboxylic acid (1.0 equiv) and COMU (1.1 equiv) in a minimum volume of 2-MeTHF[7][8].

  • Amine Addition: In a separate vial, dissolve N-Boc-piperazine (1.1 equiv) and DIPEA (1.1 equiv) in 2-MeTHF. Add this dropwise to the activated acid mixture. Causality: COMU requires only 1.1 equivalents of base because its internal morpholine oxygen assists in the proton transfer[6].

  • Reaction: Stir at room temperature for 5–10 minutes[8].

  • Self-Validating Workup:

    • Validation Checkpoint: COMU acts as its own visual indicator. The reaction mixture will exhibit a distinct color change (dependent on the base) as the active uronium species is consumed, providing a real-time, self-validating signal of reaction completion[6].

  • Quench: Add water to precipitate the product or extract with EtOAc.

ProtocolWorkflow A 1. Activation R-COOH + COMU in 2-MeTHF B 2. Amine Addition N-Boc-Piperazine + DIPEA A->B C 3. Reaction Stir 5-10 min at 25°C B->C D 4. Workup Water Quench & Extract C->D E 5. Product Piperazine Amide (>90% Yield) D->E

Step-by-step experimental workflow for COMU-mediated rapid amidation.

Troubleshooting & Optimization

  • Incomplete Conversion with Hindered Acids: If coupling a highly substituted carboxylic acid (e.g., ortho-substituted benzoic acids) stalls, switch from EDC/HOBt to COMU. The OxymaPure leaving group in COMU is significantly less sterically demanding than HOBt, allowing the bulky piperazine nucleophile to attack the active ester more freely.

  • Solvent Greening: Traditional protocols rely heavily on DMF and DCM, which pose severe reproductive and environmental hazards. Substituting these with 2-MeTHF when using COMU not only improves the safety profile but often enhances the reaction rate due to the superior solubility of the uronium intermediates[6][7].

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. 2

  • Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids. Benchchem. 5

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. ResearchGate. 3

  • Discovery of Piperazine-Amide Derivatives as Highly Potent and Selective RET Inhibitors. ACS Med Chem Lett / NIH. 4

  • Piperazine Bioisosteres for Drug Design. Enamine. 1

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS. 6

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers. 8

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. 7

Sources

Troubleshooting & Optimization

Improving yield of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique steric and electronic challenges associated with asymmetric heterocycle functionalization.

The synthesis of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one relies on the highly regioselective N1-acylation of 3-methylpiperazine using 3,3-dimethylbutanoyl chloride (tert-butylacetyl chloride). Because 3-methylpiperazine is asymmetric, its two secondary amines exist in vastly different steric environments. The N1 position is relatively unhindered, whereas the N4 position is sterically blocked by the adjacent C3-methyl group.

Below is our comprehensive troubleshooting guide, optimized quantitative parameters, and a self-validating protocol designed to maximize your target yield while suppressing regioisomers and diacylated byproducts.

Reaction Pathway & Logic Visualization

To understand the troubleshooting steps, we must first visualize the competing kinetic and thermodynamic pathways governing this acylation.

RegioselectiveAcylation Start 3-Methylpiperazine + 3,3-Dimethylbutanoyl Chloride Target N1-Acylation (Target) Kinetically Favored Start->Target 0°C, 1.0 eq Strict Stoichiometry Impurity1 N4-Acylation (Regioisomer) Thermodynamically Driven Start->Impurity1 > 40°C Overcoming Steric Bulk Impurity2 N1,N4-Diacylation Excess Reagents Start->Impurity2 > 1.1 eq Acyl Chloride Target->Impurity2 Extended Time Excess Reagents

Kinetic vs. thermodynamic pathways in regioselective 3-methylpiperazine acylation.

Troubleshooting & FAQs

Q: Why am I observing a high percentage of N1,N4-diacylated byproduct? A: Diacylation is a direct consequence of localized electrophile excess. Once the N1 position is acylated, the N4 amine remains nucleophilic, albeit sterically hindered. If the stoichiometry of 3,3-dimethylbutanoyl chloride exceeds 1.0 equivalent, or if the addition rate is too fast, the high local concentration of the acyl chloride forces the reaction at the N4 position. Causality & Solution: Strictly control the equivalents to 0.95–0.98 eq relative to the piperazine and utilize a syringe pump for dropwise addition to maintain a low steady-state concentration of the electrophile.

Q: My LC-MS confirms mono-acylation, but NMR indicates a mixture of two structural isomers. What went wrong? A: You have lost regiocontrol, resulting in a mixture of the target N1-acyl piperazine and the N4-acyl regioisomer. The utility of 3-methylpiperazine relies heavily on the differential steric environments of its two nitrogen atoms, allowing for 1[1]. The bulky tert-butyl group of your acylating agent naturally favors the less hindered N1 position under kinetic control. However, elevated temperatures provide the thermal energy required to overcome the steric barrier at N4, shifting the reaction toward a thermodynamic mixture where regioselectivity degrades[2]. Causality & Solution: Maintain the reaction temperature strictly between 0°C and 5°C during the addition phase to enforce kinetic control.

Q: Is there an alternative to using the highly reactive acyl chloride? A: Yes. You can utilize 3,3-dimethylbutanoic acid with a coupling reagent (e.g., HATU or EDC/HOBt). The massive steric bulk of the active ester intermediate generated in situ provides exceptional regioselectivity for the N1 position. The structural complexity of piperazine moieties in modern drug synthesis often necessitates these milder, highly selective coupling conditions[3].

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution.

Reaction ConditionTemp (°C)Acyl Eq.Yield (%)N1:N4 RatioDiacylation (%)
Standard (Unoptimized) 251.26585:1518
High Temp (Thermodynamic) 501.05560:4010
Optimized Kinetic Control 0 to 200.9892 >99:1 <2
Coupling Agent (HATU) 0 to 201.088>99:1<1

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this protocol integrates specific validation checkpoints. Do not proceed to the next step if a checkpoint fails.

Method: Regioselective N1-Acylation via Acid Chloride

  • Preparation: In an oven-dried 250 mL round-bottom flask under an inert N₂ atmosphere, dissolve 3-methylpiperazine (10.0 mmol, 1.00 g) in anhydrous Dichloromethane (DCM, 50 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (12.0 mmol, 2.1 mL).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl byproduct without competing for the acyl chloride.

  • Cooling & Equilibration: Submerge the flask in an ice-water bath.

    • Validation Checkpoint: Ensure an internal temperature probe reads ≤ 2°C before proceeding. Lowering the thermal energy enforces kinetic control.

  • Electrophile Addition: Dissolve 3,3-dimethylbutanoyl chloride (9.8 mmol, 1.32 g) in anhydrous DCM (10 mL). Add this solution dropwise over 30 minutes via a syringe pump.

    • Validation Checkpoint: The reaction mixture should remain clear or slightly cloudy. Rapid yellowing indicates an uncontrolled exotherm and potential loss of regioselectivity.

  • Reaction Maturation: Stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature (20°C) for a maximum of 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analytical Validation: Analyze the crude product via ¹H NMR (CDCl₃).

    • Validation Checkpoint: The presence of a doublet at ~1.0 ppm (3H) corresponding to the C3-methyl group should remain sharply defined. If acylation erroneously occurred at N4, this methyl signal will broaden or shift downfield due to the restricted rotation of the adjacent amide bond.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. 3[3]

  • Full article: Regioselective acylation of congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines. Taylor & Francis. 2[2]

  • Methyl(R)-3-methylpiperazine-1-carboxylate. Benchchem. 1[1]

Sources

Troubleshooting solubility issues with 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers transition 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one from in silico design to in vitro and in vivo assays, solubility bottlenecks frequently emerge. As a Senior Application Scientist, I have designed this guide to synthesize structural causality with field-proven methodologies, ensuring your experimental workflows remain robust and reproducible.

Structural Causality: Why Does It Precipitate?

To troubleshoot effectively, we must first understand the molecule's physicochemical landscape. This compound is an amide composed of a 3-methylpiperazine core and a bulky 3,3-dimethylbutanoyl (tert-butylacetyl) moiety.

  • The Lipophilic Penalty: The tert-butyl group creates a massive hydrophobic surface area. Water molecules must form a highly ordered, clathrate-like cage around this group, which is entropically unfavorable. This thermodynamic penalty drives the molecule to self-aggregate and precipitate out of aqueous solutions [2].

  • The Ionization Rescue: The N4 nitrogen of the piperazine ring is a secondary amine with a predicted pKa of ~8.2. At physiological pH (7.4), a significant fraction of the compound remains unionized (as a free base). Because the unionized form lacks the hydration energy provided by an ionic charge, aqueous solubility plummets in neutral or basic buffers.

Diagnostic Troubleshooting Workflow

Before altering your assay parameters, use the following decision matrix to identify the root cause of your solubility failure.

SolubilityTroubleshooting Start Issue: Compound Precipitates in Assay Media CheckPH Is Assay pH > 7.0? Start->CheckPH Acidify Lower pH to < 6.0 (Protonate N4 Amine) CheckPH->Acidify Yes CheckDMSO Is DMSO stock crashing upon aqueous dilution? CheckPH->CheckDMSO No SaltForm Synthesize HCl or Mesylate Salt Form Acidify->SaltForm If permanent fix needed Stepwise Use Stepwise Dilution & Co-solvents (PEG400) CheckDMSO->Stepwise Yes Formulation Use Surfactants (Tween-80, HP-β-CD) CheckDMSO->Formulation No

Figure 1: Diagnostic flowchart for isolating and resolving piperazine amide solubility issues.

Frequently Asked Questions (FAQs)

Q1: My 10 mM DMSO stock is clear, but the compound crashes out instantly when diluted into PBS (pH 7.4). How do I fix this? Causality: This is a classic "solvent shift" phenomenon. DMSO acts as a universal hydrogen bond acceptor, solvating the free base perfectly. When introduced to PBS, the local concentration of water spikes. The hydrophobic tert-butyl group rapidly nucleates before the compound can properly disperse. Solution: Avoid direct bolus addition. Pre-dilute your DMSO stock in a transitional co-solvent mixture (e.g., 50% DMSO / 50% PEG-400) before adding it dropwise to a vortexing assay buffer. Alternatively, if your assay tolerates it, complex the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD), which encapsulates the lipophilic tail [1].

Q2: I need to run an in vivo dosing study, but the free base won't dissolve in standard vehicles. What is the most robust long-term solution? Causality: Free bases of lipophilic piperazine amides have high crystal lattice energies and low solvation energies in water [2]. Solution: Salt formation is the definitive fix. Converting the basic secondary amine to a hydrochloride or mesylate salt lowers the melting point and drastically increases the enthalpy of hydration[1]. See Protocol 2 below for a self-validating salt generation method.

Q3: Does temperature affect the dissolution rate of this compound? Causality: Yes. Piperazine derivatives exhibit endothermic dissolution; increasing the kinetic energy of the solvent disrupts the solute's crystal lattice more rapidly [3]. Solution: Gently warm the vehicle to 37°C and use bath sonication for 15 minutes prior to dosing to ensure complete dissolution.

Quantitative Data & Solvent Compatibility

To aid in experimental design, reference the following physicochemical summary for this compound.

Property / ParameterValue / RecommendationMechanistic Rationale
Molecular Weight 198.31 g/mol Small molecule; favorable for membrane permeability.
Predicted pKa (N4) ~8.2Basic secondary amine; protonates readily in acidic media.
Aqueous Solubility (pH 7.4) Poor (< 50 µg/mL)Unionized free base; dominated by tert-butyl hydrophobicity.
Aqueous Solubility (pH 4.0) Excellent (> 5 mg/mL)Fully ionized (protonated) state; strong ion-dipole interactions with water.
Primary Stock Solvents DMSO, DMF, MethanolHigh dielectric constants; excellent solvation of amides.
Recommended In Vivo Vehicle 5% DMSO / 10% Tween-80 / 85% SalineSurfactant micelles encapsulate the lipophilic moiety, preventing precipitation.

Standard Operating Protocols

Scientific integrity requires that all solubility interventions be empirically verified. The following protocols are designed as self-validating systems to ensure your biological data is never compromised by hidden precipitation.

Protocol 1: Kinetic Solubility Profiling via Solvent Shift Purpose: To determine the maximum assay concentration before precipitation occurs.

  • Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Dilution Series: In a 96-well plate, create a serial dilution of the DMSO stock (e.g., 10 mM down to 0.1 mM).

  • Aqueous Shift: Transfer 5 µL of each DMSO dilution into 245 µL of the target assay buffer (e.g., PBS pH 7.4) in a UV-transparent plate. (Final DMSO concentration = 2%).

  • Equilibration: Seal the plate and incubate on a plate shaker at 37°C for 2 hours to allow thermodynamic equilibrium [1].

  • Validation (Nephelometry): Read the plate on a microplate reader using absorbance at 620 nm. An increase in baseline absorbance (light scattering) definitively indicates the onset of precipitation. The well prior to the inflection point is your maximum kinetic solubility.

Protocol 2: Hydrochloride Salt Generation Purpose: To permanently alter the solid-state properties of the compound, maximizing aqueous solubility for formulation.

  • Dissolution: Dissolve 1.0 gram of the free base compound in 10 mL of Methyl tert-butyl ether (MTBE) or anhydrous ethanol in a round-bottom flask. Stir until completely clear.

  • Acidification: Place the flask in an ice bath. Slowly add 1.05 molar equivalents of 4N HCl in dioxane dropwise while stirring vigorously.

  • Nucleation: A white precipitate (the HCl salt) should begin to form immediately. If no precipitate forms, add a non-polar anti-solvent (e.g., heptane) dropwise until the solution turns cloudy.

  • Harvesting: Stir for an additional 2 hours at room temperature. Vacuum filter the suspension through a Büchner funnel. Wash the filter cake with cold MTBE.

  • Validation: Dry the solid under high vacuum for 24 hours. Confirm the salt formation via

    
    H-NMR (look for the downfield shift of the piperazine protons) and test its solubility in pure water. It should now dissolve readily at >10 mg/mL.
    

References

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • Piperazine - Solubility of Things. Solubility of Things. Available at:[Link]

Technical Support Center: Purification of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

[1]

Ticket ID: PUR-33DM-PIP Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Tailing & Yield Loss in Piperazine Amide Purification[1]

Executive Summary & Molecule Profile

You are attempting to purify 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one . This molecule presents a classic "Janus" problem in chromatography: it contains a lipophilic, sterically hindered tail (the tert-butyl group) and a polar, basic head (the secondary amine of the piperazine).

The Core Challenge: The "Silanol Trap"

Standard silica gel (



  • Mechanism: As the molecule travels down the column, the basic nitrogen undergoes ion-exchange or strong hydrogen bonding with the acidic silanol protons.

  • Symptom: This results in "tailing" (streaking), broad peaks, and significant yield loss as the product irreversibly binds to the silica.

Molecule Specifications
FeaturePropertyChromatographic Implication
Basic Center Piperazine

(Secondary Amine)
Causes tailing on unmodified silica.[1]
Chromophore Amide Carbonyl onlyWeak UV absorbance. Monitoring at 254 nm may fail.[1] Use 210-220 nm or ELSD.
Sterics tert-Butyl groupIncreases solubility in non-polar solvents (Hex/DCM) but does not prevent amine interaction.[1]
Polarity Moderate to HighRequires polar mobile phases (DCM/MeOH) or modifiers.[1]

Pre-Purification Triage (Decision Logic)

Before packing a column, determine the state of your crude material. Use this logic flow to select the correct purification method.

PurificationLogicStartCrude Mixture AnalysisCheckTLCRun TLC (DCM/MeOH 9:1)Does product streak?Start->CheckTLCMethodSelectSelect StrategyCheckTLC->MethodSelectAssessmentStreakYesYes (Streaking)StreakNoNo (Clean Spot)OptionAMethod A:Standard Silica + Modifier(TEA or NH4OH)MethodSelect->OptionASmall Scale (<1g)OptionBMethod B:Amine-Functionalized Silica(Best for Scale)MethodSelect->OptionBHigh Purity Req.OptionCMethod C:Acid-Base Extraction(Bulk Cleanup)MethodSelect->OptionCLarge Scale (>10g)

Figure 1: Decision matrix for selecting the optimal purification pathway based on scale and initial TLC behavior.

Detailed Protocols

Method A: Modified Normal Phase (The "Blocker" Strategy)

Best for: Routine purification, small scale (<1g).

The Fix: We introduce a volatile base (Triethylamine or Ammonia) to the mobile phase. This base "sacrifices" itself, occupying the acidic silanol sites so your product can pass through freely.[1]

Step-by-Step:

  • Mobile Phase Preparation:

    • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).[1][2][3]

    • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

      
      ).[1]
      
    • Recipe: Prepare a 95:5 DCM:MeOH mixture. Add 1% TEA (v/v) to the total volume.

    • Note: If using

      
      , use 1% of a saturated methanolic ammonia solution, not aqueous ammonia, to avoid phase separation.
      
  • Column Pre-treatment (Crucial):

    • Flush the silica column with 2 Column Volumes (CV) of the modified mobile phase before loading the sample. This saturates the silanols with the modifier.

  • Sample Loading:

    • Dissolve crude in minimal DCM.[1]

    • Do NOT use acid to dissolve the sample.[1]

  • Elution:

    • Run an isocratic or shallow gradient (e.g., 0% to 10% MeOH in DCM, keeping TEA constant at 1%).

Validation:

  • TLC Check: Run a TLC plate of the crude using the modified solvent system. The spot should be round (Rf ~0.3-0.5), not a streak.

Method B: Amine-Functionalized Silica (The "Shielded" Strategy)

Best for: High-value intermediates, avoiding TEA contamination.

The Fix: Use "NH2-Silica" or "Diol-Silica" cartridges.[1] The surface chemistry is already basic/neutral, preventing the acid-base interaction entirely.

Protocol:

  • Stationary Phase: Commercial amine-bonded silica (e.g., Biotage KP-NH, SiliCycle SiliaBond Amine).[1]

  • Mobile Phase: Hexane/Ethyl Acetate or DCM/EtOAc.[1][4]

    • Advantage:[4][5][6][7][8] You often do not need MeOH or TEA.[1] The amine column makes the product behave less polarly.

  • Gradient: Start 0% EtOAc in Hexane

    
     100% EtOAc.
    
  • Detection: Monitor 215 nm.

Visualization & Detection Guide

Since your molecule lacks a strong chromophore (like a benzene ring or conjugated system), standard UV at 254 nm is unreliable.

TLC Stain Compatibility Table
StainSuitabilityObservationMechanism
Ninhydrin High Red/Pink spotsReacts with the secondary amine on the piperazine.[1]
Iodine (

)
Medium Brown/Yellow spotsReversible adsorption; good for quick checks.[1][8]
KMnO4 Low Brown spotsOxidizes the amine; can be messy/over-reactive.[1]
UV (254nm) Poor Faint/InvisibleOnly the amide absorbs weakly; insufficient for trace impurities.
Mechanism of Interaction

Interactioncluster_0Standard Silica (Problem)cluster_1Modified Silica (Solution)SilanolSi-OH (Acidic)ProductPiperazine-NH (Basic)Silanol->ProductStrong H-Bond(Tailing)Silanol2Si-OHTEATriethylamine (Modifier)Silanol2->TEABlockedProduct2Piperazine-NH

Figure 2: Mechanistic view of how mobile phase modifiers (TEA) block acidic silanol sites, allowing the basic piperazine product to elute without tailing.

Frequently Asked Questions (Troubleshooting)

Q: I see two spots on TLC that are very close together. What are they?

  • A: This is likely Rotamers or the Bis-acylated byproduct .[1]

    • Rotamers: Due to the amide bond, the molecule can exist in two conformations. These usually merge on the column but separate on TLC. Run TLC at a higher temperature or check NMR (peaks will be broad/split).

    • Bis-acylated: If you used excess acid chloride during synthesis, the secondary amine and the piperazine N1 might be affected (though unlikely for N1). More likely, it is an impurity from the piperazine starting material.[1] The bis-acylated compound will be less polar (higher Rf) and non-basic (won't stain well with Ninhydrin).

Q: My product is stuck at the baseline even with 10% MeOH.

  • A: You likely formed the Hydrochloride Salt during the reaction workup.

    • Fix: The salt is insoluble in DCM.[1] You must "free base" it.[1] Wash your organic layer with Saturated Sodium Bicarbonate (

      
      ) or 1M NaOH before loading the column.
      

Q: I used TEA, but now my product is an oil that smells like fish.

  • A: Residual TEA is difficult to remove (bp ~89°C).[1]

    • Fix: Co-evaporate with heptane or toluene 3-4 times on the rotovap.[1] Alternatively, dissolve the oil in EtOAc and wash with pH 8-9 buffer (TEA stays in organic, but less sticks). For strict removal, dry under high vacuum for 12 hours.[1]

References

  • Biotage. (2025).[1][9] Successful Flash Chromatography: Purification of Organic Amines. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.

  • Reich, H. J. (2025).[1] Common Mobile Phases and Modifiers for Silica Gel Chromatography. University of Wisconsin-Madison Chemistry Database.[1] Retrieved from [Link]

  • Teledyne ISCO. (2012).[1] Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

Optimizing reaction temperature for 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering challenges in the synthesis of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one . This reaction involves coupling a sterically hindered acyl chloride (3,3-dimethylbutyryl chloride ) with an asymmetric diamine (2-methylpiperazine ).

The core technical conflict lies between kinetics and sterics :

  • Regioselectivity: You need to acylate the unhindered nitrogen (N4) of the piperazine to get the desired product. This is the kinetic product, favored at low temperatures.

  • Steric Hindrance: The tert-butyl group on the acid chloride impedes nucleophilic attack, often requiring higher temperatures to drive conversion.

This guide provides a validated protocol to balance these opposing forces, ensuring high yield of the mono-acylated product while suppressing bis-acylation.

Part 1: The Thermodynamics vs. Kinetics of Your Reaction

Understanding the mechanism is critical for troubleshooting. The reaction pathway is governed by the difference in nucleophilicity between the two nitrogen atoms on the piperazine ring.

Reaction Pathway Diagram

ReactionPathway Start Reactants (3,3-Dimethylbutyryl Chloride + 2-Methylpiperazine) Transition Tetrahedral Intermediate Start->Transition Nucleophilic Attack Target Target Product (Mono-acyl at N4) Transition->Target Kinetic Path (-10°C to 0°C) Fast at unhindered N Impurity1 Regioisomer (Mono-acyl at N1) Transition->Impurity1 Thermodynamic Path (>25°C) Slow at hindered N Impurity2 Bis-acylated Impurity Target->Impurity2 Over-reaction (Excess Acid Cl or High Temp) Impurity1->Impurity2 High Temp

Figure 1: Reaction pathway showing the competition between the desired kinetic product (N4 acylation) and thermodynamic/over-reaction impurities.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my yield low despite long reaction times?

Diagnosis: Steric shielding by the tert-butyl group. Explanation: The bulky 3,3-dimethyl group acts like an umbrella, shielding the carbonyl carbon from nucleophilic attack. At standard low temperatures (0°C), the energy barrier is too high for complete conversion. Solution:

  • Step 1: Perform the addition at -5°C to 0°C to establish regioselectivity.

  • Step 2: Once addition is complete, warm the reaction to 25°C - 30°C and hold for 2–4 hours. This "thermal bump" provides the activation energy needed to drive the hindered coupling to completion without compromising the regioselectivity established in Step 1.

Q2: I am seeing significant bis-acylated impurity (approx. 15-20%). How do I stop this?

Diagnosis: Loss of stoichiometry control or "hot spots" during addition. Explanation: 2-methylpiperazine is a diamine. Once the first amine reacts, the second amine is still nucleophilic. If local concentration of acid chloride is high (poor mixing) or temperature spikes, the second amine will react. Solution:

  • Reverse Addition: Do not add the amine to the acid chloride. Add the acid chloride solution dropwise to the amine solution. This ensures the amine is always in large excess relative to the incoming chloride, statistically favoring mono-acylation.

  • Stoichiometry: Use a slight excess of 2-methylpiperazine (1.1 to 1.2 equivalents). The unreacted diamine is water-soluble and easily removed during the aqueous workup.

Q3: Which solvent system is best for this temperature profile?

Recommendation: Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) .

  • DCM: Excellent solubility for the acid chloride; allows easy low-temp control; easy workup.

  • 2-MeTHF: A "greener" alternative with higher boiling point if you need to push the reaction temperature later, but DCM is standard for selectivity.

  • Avoid: DMF or DMSO for the acid chloride step if possible, as workup is more difficult and they can accelerate non-selective background reactions.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of this compound with >95% regioselectivity.

Materials Table
ComponentRoleEquivalentsNotes
3,3-Dimethylbutyryl Chloride Electrophile1.0 eqDissolved in DCM (1M solution)
2-Methylpiperazine Nucleophile1.2 eqDissolved in DCM (0.5M solution)
Triethylamine (TEA) Base (Scavenger)1.5 eqOr DIPEA
Dichloromethane (DCM) Solvent-Anhydrous
Step-by-Step Procedure
  • Preparation of Amine Solution (The "Receiver"):

    • In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 2-methylpiperazine (1.2 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Cool this mixture to -5°C using an ice/salt bath. Critical: Ensure vigorous stirring.

  • Controlled Addition (The "Kinetic Phase"):

    • Load the 3,3-dimethylbutyryl chloride (1.0 eq) solution into a pressure-equalizing addition funnel.

    • Add the acid chloride solution dropwise over 30–45 minutes.

    • Monitor: Ensure the internal temperature does not rise above 0°C .

    • Mechanism:[1][2][3][4][5][6][7][8] The high dilution of the acid chloride coupled with low temperature ensures it reacts instantly with the most accessible nitrogen (N4) of the excess piperazine.

  • Reaction Completion (The "Thermodynamic Phase"):

    • After addition is complete, keep at 0°C for 15 minutes.

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 3 hours.

    • Checkpoint: Check TLC or HPLC. If starting material remains (due to steric bulk), heat gently to 35°C for 1 hour. Do not exceed 40°C to avoid bis-acylation.

  • Workup & Purification:

    • Quench with water.[8][9]

    • Separate the organic layer.[7]

    • Wash the organic layer with 5% NaHCO3 (removes acid impurities) and then Brine .

    • Purification Note: Since you used excess 2-methylpiperazine, the unreacted diamine will largely partition into the aqueous phase. If high purity is required, an acid-base extraction (extract product into dilute HCl, wash organics, basify aqueous, extract back to DCM) is highly effective for this specific molecule.

References

  • Synthesis of 3,3-dimethylbutyryl chloride

    • Method for synthesizing 3,3-dimethylbutyrylchloride.[5][7] Patent CN101570477A.

  • Regioselectivity in Piperazine Acylation

    • Regioselective Acylation of Piperazines and 2-Substituted Piperazines. The Journal of Organic Chemistry.[9]

    • Context: Establishes N4 (unhindered) as the kinetic nucleophile in 2-alkylpiperazines.
  • Steric Hindrance in Amide Coupling

    • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2015.

  • General Amide Bond Formation Strategies

    • Amide bond formation strategies: latest advances on a dateless transform

Sources

Overcoming steric hindrance in 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview: The "Neopentyl" Challenge

Welcome to the technical support hub for hindered amide couplings. You are likely encountering low yields or stalled conversion in the synthesis of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one .[1]

Before troubleshooting, we must define the adversary. The difficulty in this synthesis does not stem primarily from the amine, but from the acid component (3,3-dimethylbutanoic acid).

  • The Acid (The Wall): This acid possesses a tert-butyl group at the

    
    -position relative to the carbonyl. Structurally, this is a neopentyl system . The bulky tert-butyl group creates a "steric wall" that shields the carbonyl carbon from nucleophilic attack, significantly increasing the activation energy required for the tetrahedral intermediate formation.
    
  • The Amine (The Selector): The starting material is 2-methylpiperazine. To obtain the 1-(3-methyl...) product, you must acylate the N4 nitrogen (the unhindered nitrogen distal to the methyl group). While this nitrogen is less hindered, the sluggishness of the neopentyl acid can lead to competitive acylation at the hindered nitrogen (N1) or incomplete reaction.

Protocol Optimization: The "Hardware" & "Software"

We recommend three distinct protocols based on your scale and available resources.

Method A: The "Gold Standard" (Discovery Scale, <1g)

Reagents: HATU / DIPEA / DMF Why: HATU generates a highly reactive aza-benzotriazole active ester that accelerates coupling even with neopentyl steric bulk.

ParameterSpecificationCausality
Coupling Agent HATU (1.2 equiv)The 7-aza nitrogen forms a hydrogen bond with the incoming amine, stabilizing the transition state and accelerating attack on the bulky carbonyl [1].
Base DIPEA (Hunig's Base, 3.0 equiv)Non-nucleophilic base.[1] Essential to deprotonate the piperazine without competing for the active ester.
Solvent DMF or NMP Polar aprotic solvents stabilize the charged intermediates better than DCM, increasing reaction rate.
Temperature 0°C

RT
Start cold to prevent HATU decomposition, then warm to drive the hindered coupling.
Method B: The "Process Route" (Scale-up, >10g)

Reagents: T3P (Propylphosphonic anhydride) / Pyridine / EtOAc Why: T3P is less prone to explosive hazards than HOBt/HATU and offers easy aqueous workup.[1] It is exceptionally good for hindered substrates due to the high reactivity of the mixed anhydride intermediate [2].

ParameterSpecificationCausality
Coupling Agent T3P (50% in EtOAc, 1.5 equiv)Drives reaction to completion by releasing a water-soluble phosphonate byproduct.[1]
Base Pyridine (3-5 equiv)Acts as both base and acyl-transfer catalyst.[1]
Temperature 0°C

50°C
Neopentyl acids often require thermal energy.[1] T3P is stable enough to withstand mild heating.[1]
Method C: The "Sledgehammer" (Cost-Effective)

Reagents: Acid Chloride / DMAP (Catalytic) / DCM Why: Converting the acid to 3,3-dimethylbutyryl chloride creates the most electrophilic species possible. DMAP is non-negotiable here.

  • Critical Step: You must use 10-20 mol% DMAP.[1] The DMAP attacks the hindered acid chloride to form an N-acylpyridinium ion. This intermediate projects the carbonyl group away from the steric bulk, making it accessible to the piperazine [3].

Visualizing the Challenge

The following diagram illustrates the steric clash and the critical decision pathways for troubleshooting.

SynthesisPathways Start Reactants: 3,3-Dimethylbutanoic Acid + 2-Methylpiperazine StericCheck Steric Barrier: Neopentyl Group blocks Nucleophilic Attack Start->StericCheck RouteSelection Select Activation Strategy StericCheck->RouteSelection HATU Method A: HATU (Discovery Scale) RouteSelection->HATU High Cost/High Yield T3P Method B: T3P (Scale-Up) RouteSelection->T3P Green/Scalable AcidCl Method C: Acid Chloride + DMAP Catalyst RouteSelection->AcidCl Low Cost Intermediate Active Intermediate (Susceptible to Sterics) HATU->Intermediate T3P->Intermediate DMAP_Effect DMAP Catalysis: Forms N-Acylpyridinium (Projects Carbonyl Out) AcidCl->DMAP_Effect Must add DMAP Product Target: This compound Intermediate->Product Slow Step DMAP_Effect->Product Accelerated

Figure 1: Strategic pathways for overcoming neopentyl steric hindrance. Note the critical role of DMAP in the acid chloride route.

Troubleshooting & FAQs

Q1: The reaction stalls at 60% conversion. Should I add more amine?

Answer: No. Adding more amine rarely solves steric stalling.[1]

  • Diagnosis: The active ester (if using HATU/EDC) has likely hydrolyzed or rearranged.[1]

  • Fix:

    • Add Catalyst: Add 0.1 equiv of DMAP (4-Dimethylaminopyridine).[1] This is often the "magic bullet" for hindered amides.

    • Heat: If using T3P or Acid Chloride, increase temperature to 50-60°C.

    • Resupply Activator: Add 0.5 equiv more of the coupling agent (HATU/T3P), not the amine.

Q2: I am seeing two spots on TLC. Is one the wrong regioisomer?

Answer: Likely, yes.

  • The Issue: 2-methylpiperazine has two nitrogens.[1] The target requires reaction at the unhindered N4. However, if the reaction is pushed too hard (too hot, too much acid chloride), the hindered N1 may react, or you may get bis-acylation .

  • Verification: Check NMR. The target (N4-acylated) will show the methyl doublet upfield and distinct splitting. The N1-acylated product shifts the methyl signal significantly.

  • Prevention: If regioselectivity is poor, switch to 1-Boc-3-methylpiperazine (commercially available).[1] Acylate the free N4, then deprotect the Boc group with TFA/DCM. This guarantees 100% regioselectivity [4].[1]

Q3: The product is a sticky oil and won't crystallize. How do I purify it?

Answer: This is common for piperazine amides.[1]

  • Workup: Do not rely on crystallization.

  • Acid/Base Extraction:

    • Dissolve crude in EtOAc.[1]

    • Extract with 1M HCl (Product goes into water; impurities stay in organic).[1]

    • Wash aqueous layer with fresh EtOAc.[1]

    • Basify aqueous layer (pH 10) with NaOH.[1]

    • Extract product back into EtOAc.[1]

  • Salt Formation: Convert the oil to a solid HCl or Oxalate salt. Dissolve the oil in ether and add 2M HCl in ether dropwise. The salt usually precipitates as a white solid.

Q4: Why not use EDC/HOBt? It's cheaper.[1]

Answer: EDC/HOBt is insufficient for neopentyl acids.[1] The active ester formed is not reactive enough to overcome the steric barrier of the tert-butyl group effectively. You will observe slow kinetics and high rates of hydrolysis (reaction with moisture instead of amine).

References

  • Valeur, E., & Bradley, M. (2009).[2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5][6] Organic Process Research & Development, 20(2), 140–177. Link[1]

  • Scriven, E. F. (1983).[1] 4-Dialkylaminopyridines: super acylation and alkylation catalysts.[1] Chemical Society Reviews, 12(2), 129-161. Link

  • Bode, J. W. (2006).[1] Emerging methods in amide-and peptide-bond formation.[1] Current Opinion in Drug Discovery & Development, 9(6), 765-775.

Sources

Crystallization methods for 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Crystallization & Isolation of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

Executive Summary & Physicochemical Profile

The Challenge: Researchers often encounter difficulty crystallizing This compound (hereafter referred to as Compound A ) due to its structural flexibility.[1] The molecule combines a bulky, lipophilic tert-butyl tail (3,3-dimethylbutanoyl) with a polar, non-planar piperazine core.[2]

  • State: The free base is typically a viscous, colorless-to-yellow oil or a low-melting solid at room temperature.[1]

  • Chirality: The C3-methyl group on the piperazine ring creates a chiral center.[1] Racemic mixtures of this compound are notoriously difficult to crystallize due to poor packing efficiency in the crystal lattice compared to enantiopure forms.

  • Basicity: The N4-nitrogen (distal to the amide) is basic (

    
    ), making salt formation the primary strategy for isolation.
    

This guide provides a self-validating workflow to transition Compound A from an oil to a stable crystalline solid.

Pre-Crystallization Diagnostics (Critical Step)

Before attempting crystallization, you must validate the material's purity.[2] Impurities in piperazine synthesis often act as "crystal poisons."[1]

Q: Why is my material staying as an oil even at -20°C? A: You likely have one of three issues:

  • Regioisomers: In the synthesis of 3-methylpiperazine amides, acylation can occur at N1 or N4. If you have a mixture of 1-(3-methyl...) and 1-(2-methyl...) isomers, crystallization is thermodynamically inhibited.[1]

  • Enantiomeric Excess (ee): If you synthesized this from racemic 2-methylpiperazine, the lattice energy of the racemate may be too low to overcome the entropy of the oil phase.

  • Residual Solvent: Even 1% residual DMF or DMSO can prevent nucleation.[1]

Action: Run a 1H-NMR with a chiral shift reagent or Chiral HPLC to confirm regio- and enantiomeric purity (>95% required for easy crystallization).

Protocol A: Salt Formation (Recommended)[2]

The most reliable method to isolate Compound A is converting the free base into a salt. The hydrochloride (HCl) or Tosylate (p-TsOH) salts are preferred for piperazine amides.[1]

Method A1: Hydrochloride Salt (Anhydrous)

Best for: Bulk isolation and stability studies.[1]

  • Dissolution: Dissolve 1.0 g of Compound A (free base oil) in 5 mL of dry Ethyl Acetate (EtOAc) or Diethyl Ether .

    • Note: Do not use alcohols (MeOH/EtOH) initially, as the salt is too soluble in them.[2]

  • Acid Addition: Cool the solution to 0°C. Slowly add 1.1 equivalents of 4M HCl in Dioxane or bubble dry HCl gas through the solution.

    • Observation: A white precipitate should form immediately.[1]

  • Digestion: If the precipitate is gummy/amorphous, heat the suspension to reflux (approx. 70°C for EtOAc) until the gum dissolves or turns into a granular solid.

  • Cooling: Allow to cool slowly to room temperature (RT) with stirring.

  • Isolation: Filter under nitrogen. Wash with cold Hexane.

Method A2: p-Toluenesulfonate (Tosylate) Salt

Best for: Compounds that form hygroscopic HCl salts.[1]

  • Dissolution: Dissolve 1.0 g of Compound A in 4 mL Acetonitrile (MeCN) .

  • Counter-ion Prep: Dissolve 1.05 equivalents of p-Toluenesulfonic acid monohydrate in 2 mL warm MeCN.

  • Mixing: Add the acid solution to the base solution at 50°C.

  • Crystallization: Seed with a glass rod scratch if necessary. Cool to 0°C. Tosylate salts of piperazines often form large, well-defined prisms.[2]

Protocol B: Free Base Crystallization (Advanced)[2]

If you strictly require the free base (e.g., for biological assays where counter-ions interfere), use Vapor Diffusion .[2] This method is superior to evaporation for "oily" amides.[1]

Setup:

  • Inner Vial: Dissolve 100 mg of Compound A in the minimum amount (0.5 mL) of a "Good Solvent" (DCM or Acetone). Place this in a small HPLC vial.

  • Outer Vessel: Place the open HPLC vial inside a larger jar containing 10 mL of "Anti-Solvent" (Pentane or Hexane).

  • Equilibration: Cap the large jar tightly. Keep at 4°C undisturbed for 3–7 days.

  • Mechanism: Pentane vapor slowly diffuses into the DCM solution, gradually lowering solubility and forcing nucleation without trapping solvent.[2]

Troubleshooting & Decision Logic

Use the following logic flow to determine the correct path for your specific batch.

CrystallizationLogic Start Start: Compound A (Oil) CheckPurity Check Purity (NMR/HPLC) Is purity > 95%? Start->CheckPurity Purify Purify via Column Chromatography (DCM/MeOH/NH3) CheckPurity->Purify No IsChiral Is it Racemic? CheckPurity->IsChiral Yes Purify->CheckPurity SaltScreen Attempt Salt Formation (HCl or Tosylate) IsChiral->SaltScreen No (Enantiopure) ChiralRes Chiral Resolution Required Use L-Tartaric Acid IsChiral->ChiralRes Yes (Racemate difficult) GummySolid Result: Gummy/Amorphous? SaltScreen->GummySolid SuccessSolid Crystalline Solid Obtained ChiralRes->SuccessSolid GummySolid->SuccessSolid No HeatCycle Thermal Cycling (Heat to reflux in EtOAc, cool slow) GummySolid->HeatCycle Yes HeatCycle->SuccessSolid caption Figure 1: Decision matrix for crystallizing lipophilic piperazine amides.

Data Reference: Solvent Compatibility Matrix

Use this table to select solvent systems for recrystallization (Recrys) or Anti-solvent precipitation.

Solvent SystemRoleSolubility of Compound AUsage Notes
Dichloromethane (DCM) Good SolventVery HighUse only for initial dissolution; too soluble for cooling crystallization.[1]
Ethyl Acetate (EtOAc) IntermediateModerateIdeal for HCl salt recrystallization. Heat to boil, then cool.[2][1]
Hexane / Pentane Anti-SolventInsolubleUse to crash out free base or wash salts.[1]
Methanol (MeOH) Good SolventHighAvoid for HCl salts (too soluble).[1] Good for Tartrate salts.[1]
Acetonitrile (MeCN) IntermediateModerateExcellent for Tosylate/Oxalate salts.[1] Promotes sharper crystals.[1]
Water SolventHigh (Salts)Avoid.[1] Piperazine amides can hydrolyze under prolonged aqueous acidic stress.[1]

Frequently Asked Questions (FAQs)

Q1: The HCl salt turned into a hygroscopic "goo" upon filtration. How do I fix this?

  • Diagnosis: This is common if excess HCl was used or if the solvent contained moisture.[1]

  • Fix: Redissolve the "goo" in a minimum amount of hot Isopropanol (IPA). Add dry Diethyl Ether until cloudy, then store in the freezer (-20°C). The IPA/Ether system often yields non-hygroscopic needles. Alternatively, switch to the Fumarate or Succinate salt, which are often less hygroscopic than HCl.[2]

Q2: Can I use this method for the N-Boc protected precursor?

  • Answer: Yes, but N-Boc intermediates are even more lipophilic.[2][1] For N-Boc variants, use Pentane evaporation at -78°C or crystallization from pure Heptane .[1]

Q3: My compound is racemic. Why does this matter for crystallization?

  • Technical Insight: Racemic compounds (containing both enantiomers) often have lower lattice energies than pure enantiomers because the packing is less ordered.[1]

  • Solution: If you cannot separate them via Chiral HPLC, attempt a "Diastereomeric Salt Crystallization" using Dibenzoyl-L-tartaric acid .[1] This will preferentially crystallize one enantiomer, aiding both isolation and purification.[2][3]

References

  • Anderson, N. G. (2012).[2][1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Standard protocols for salt selection and polymorph screening).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link (Authoritative source on counter-ion selection for basic drugs like piperazines).[1]

  • Black, S. N., et al. (2007).[2] "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences, 96(5), 1053-1068.[2] Link (Methodology for salt screening).[1]

  • Gould, P. L. (1986).[2][1] "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217.[2][1] Link (Specific data on piperazine salt stability).[1]

Sources

Technical Support Center: Troubleshooting the Synthesis of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges encountered during the synthesis of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one.

This target molecule is formed via the amidation of 3-methylpiperazine with 3,3-dimethylbutyryl chloride (or the corresponding acid). The primary synthetic hurdles are regioselectivity (differentiating the N1 and N4 secondary amines) and the suppression of diacylation [1].

Part 1: Mechanistic Pathway & Visualization

To troubleshoot effectively, we must first understand the competing forces in the reaction vessel. 3-Methylpiperazine is an unsymmetrical diamine.

  • N1 (Target Site): Further from the methyl group. It is less sterically hindered but slightly less basic.

  • N4 (Off-Target Site): Adjacent to the methyl group. The inductive (+I) effect of the methyl group makes N4 slightly more basic and nucleophilic, but it is highly sterically hindered.

When reacting with a bulky electrophile like 3,3-dimethylbutyryl chloride, steric hindrance naturally favors N1. However, kinetic competition still leads to N4-acylation (regioisomer) and diacylation if the reaction is not strictly controlled.

ReactionPathways SM1 3-Methylpiperazine Cond1 Standard Base (e.g., TEA) Kinetic Control SM1->Cond1 Cond2 In Situ Mono-Protonation (1 eq. HCl) protects N4 SM1->Cond2 SM2 3,3-Dimethylbutyryl Chloride SM2->Cond1 SM2->Cond2 Target Target Amide (N1-Acylated) This compound Cond1->Target Major (Steric Preference) Regio Regioisomer (N4-Acylated) Sterically Hindered Cond1->Regio Minor (Electronic Preference) Diacyl Diacylated Byproduct Cond1->Diacyl Excess Acyl Chloride Cond2->Target >98% Selectivity Cond2->Regio Blocked by H+ Cond2->Diacyl Suppressed

Reaction pathways and selectivity control for 3-methylpiperazine acylation.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a 15-20% impurity of the N4-acylated regioisomer. Why is this happening and how do I stop it?

The Causality: While the bulky tert-butyl group of your acyl chloride strongly deters attack at the sterically hindered N4 position, N4 is inherently more basic than N1 due to the electron-donating methyl group. If your reaction temperature is too high (e.g., room temperature or above), the thermodynamic energy available overcomes the steric barrier, allowing the more nucleophilic N4 to react. The Solution: Drop the reaction temperature to 0–5 °C to enforce strict kinetic control. Alternatively, switch from an acyl chloride to a milder coupling agent like 1,1'-Carbonyldiimidazole (CDI)[2] or 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)[3], which form highly bulky active esters that absolutely cannot access the N4 pocket.

Q2: How can I completely eliminate diacylation without resorting to multi-step Boc-protection?

The Causality: Diacylation occurs when the mono-acylated product competes with unreacted starting material for the acylating agent. The Solution: Utilize the In Situ Mono-Protonation strategy[1][4]. By adding exactly 1.0 equivalent of a strong acid (like HCl) to the aqueous phase, you selectively protonate the most basic nitrogen—which is N4. This forms an N4-ammonium salt, completely deactivating it from nucleophilic attack. The less basic N1 remains a free amine and reacts exclusively with the acyl chloride. This self-validating system uses the molecule's own pKa differential to dictate the reaction site.

Q3: My 3,3-dimethylbutyryl chloride is hydrolyzing before the amidation completes. What should I change?

The Causality: Acyl chlorides with bulky aliphatic chains can suffer from slow amidation kinetics. If water is present alongside a strong base (like NaOH), the rate of basic hydrolysis outpaces the rate of amidation. The Solution: Shift from a purely aqueous Schotten-Baumann setup to a biphasic system (DCM/Water) using a mild inorganic base like NaHCO₃, or run the reaction under strictly anhydrous conditions using Dichloromethane (DCM) and N,N-Diisopropylethylamine (DIPEA).

Part 3: Quantitative Optimization Data

The following table summarizes the expected outcomes when applying different synthetic strategies to this specific coupling reaction, based on established optimization parameters for unsymmetrical piperazines[1][4].

Synthetic StrategyReagents / ConditionsYield (Target N1)Regioisomer (N4)Diacylated Byproduct
Standard Batch (Base) Acyl Chloride, TEA, DCM, 25 °C65%15%20%
Cryogenic Batch Acyl Chloride, DIPEA, DCM, 0 °C78%< 5%17%
Mild Coupling Carboxylic Acid, CDMT, DCM, 25 °C85%< 2%< 5%
In Situ Mono-Protonation Acyl Chloride, 1 eq HCl, H₂O/DCM> 92% Not Detected < 2%

Part 4: Validated Experimental Protocol

The following protocol leverages the In Situ Mono-Protonation method, which provides the highest atom economy and regioselectivity without requiring protecting groups[1][4].

Protocol: Highly Regioselective Synthesis via Mono-Protonation

Reagents Required:

  • 3-Methylpiperazine (1.0 eq, 10.0 mmol, 1.00 g)

  • Hydrochloric Acid (1.0 N aqueous solution, 1.0 eq, 10.0 mL)

  • 3,3-Dimethylbutyryl chloride (1.05 eq, 10.5 mmol, 1.41 g)

  • Sodium Acetate (NaOAc) (2.0 eq, 20.0 mmol, 1.64 g)

  • Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:

  • Preparation of the Mono-Salt: In a 100 mL round-bottom flask, dissolve 3-methylpiperazine (10.0 mmol) in 10 mL of distilled water. Cool the flask in an ice bath to 0–5 °C.

  • Selective Protonation: Slowly add 10.0 mL of 1.0 N HCl dropwise over 10 minutes with vigorous stirring. Mechanistic note: This selectively protonates the N4 position, rendering it unreactive.

  • Buffer Addition: Add Sodium Acetate (20.0 mmol) to the aqueous solution. This acts as a mild buffer to neutralize the HCl generated during the subsequent acylation, without deprotonating the N4-ammonium salt.

  • Biphasic Setup: Add 20 mL of DCM to the flask to create a biphasic system. Maintain the temperature at 0–5 °C.

  • Acylation: Dissolve 3,3-dimethylbutyryl chloride (10.5 mmol) in 5 mL of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 30 minutes.

  • Reaction Completion: Allow the reaction to stir at 0–5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Workup & Deprotonation: Separate the organic layer (which contains any unreacted acyl chloride or neutral impurities) and discard. The target product is currently in the aqueous layer as the hydrochloride salt.

  • Extraction: Basify the aqueous layer to pH 12 using 2.0 N NaOH. This deprotonates the N4 position, turning the target molecule into a neutral, lipophilic species. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield highly pure this compound.

Part 5: References

  • CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines - The Royal Society of Chemistry. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. Available at:[Link]

  • Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions - ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Technical Analysis & Solvent Comparison Guide: 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the H-NMR spectrum for 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one . It focuses on the structural dynamics of this sterically demanding chiral amide and compares solvent performance to ensure analytical reproducibility.

Executive Summary & Structural Logic

This molecule represents a class of "sterically demanding chiral building blocks" often used in GPCR ligand synthesis.[1] Its NMR analysis is not trivial due to three compounding factors:

  • Amide Rotamerism: The partial double-bond character of the N-CO bond creates cis and trans rotamers that may appear as split signals at room temperature.[1]

  • Chiral Anisotropy: The methyl group at the piperazine C3 position breaks the ring symmetry, rendering the adjacent methylene protons (C2 and C6) diastereotopic . They will not appear as simple triplets but as complex ABX or AB multiplet systems.

  • Steric Bulk: The tert-butylacetyl tail (3,3-dimethylbutanoyl) influences the rotational barrier, potentially sharpening or broadening signals depending on the solvent viscosity and polarity.[1]

Structural Numbering & Logic Flow

The following diagram outlines the connectivity and the specific "Problem Zones" for NMR assignment.

G cluster_0 Moiety A: 3,3-Dimethylbutanoyl cluster_1 Moiety B: 3-Methylpiperazine tBu tert-Butyl (9H) Singlet ~1.0 ppm CH2_alpha α-Methylene (2H) Singlet/AB ~2.2 ppm tBu->CH2_alpha Inductive Effect N1 N1 (Amide) CH2_alpha->N1 C=O Linkage C2_C6 Ring Protons (α to N1) Diastereotopic/Rotamers N1->C2_C6 Restricted Rotation C3_Me C3-Methyl (3H) Doublet ~1.0-1.2 ppm C2_C6->C3_Me Chiral Induction NH N4-H (Amine) Solvent Dependent C2_C6->NH Ring Current

Figure 1: Structural connectivity highlighting the impact of chirality and rotamerism on spectral complexity.[1]

Comparative Analysis: CDCl₃ vs. DMSO-d₆

The choice of solvent is the single most critical variable in validating this structure.[1] Below is a direct comparison of performance.

Performance Matrix
FeatureChloroform-d (CDCl₃) DMSO-d₆ Scientist's Verdict
Amine Proton (NH) Poor. Often broad, invisible, or exchanging with trace water.[1] Hard to integrate.Excellent. Usually sharp (broad singlet or doublet if coupled).[1] Essential for confirming the free amine.Use DMSO if N-H quantification is required.
Rotamer Resolution Moderate. Lower viscosity allows faster tumbling, sometimes averaging rotamers into broad peaks.High. Higher polarity stabilizes distinct rotameric states, often showing clear peak doubling (e.g., two doublets for the C3-Me).Use DMSO for detailed conformational analysis.
Water Interference Low. Water appears ~1.56 ppm, usually clear of key signals.High. Water appears ~3.33 ppm, potentially overlapping with piperazine ring protons (3.0–3.5 ppm).Use CDCl₃ if the 3.0-3.5 ppm region is critical and sample is wet.
Solubility Excellent. The lipophilic tert-butyl group ensures high solubility.[1]Good. Soluble, but requires vortexing due to the lipophilic tail.CDCl₃ is preferred for high-concentration 13C runs.
Experimental Data: Chemical Shift Assignments

Note: Values are representative of high-field (400-600 MHz) instruments at 298 K.

Table 1: 1H-NMR Assignment Guide
PositionMultiplicityShift (CDCl₃) δ ppmShift (DMSO-d₆) δ ppmDiagnostic Note
t-Butyl (9H) Singlet (s)1.02 - 1.050.95 - 1.00Intense diagnostic singlet.
3-Me (Pip) Doublet (d)1.08 - 1.151.00 - 1.10J ≈ 6.5 Hz.[1] May appear as two closely spaced doublets due to rotamers.
CH₂ (Acyl) Singlet/AB (s/q)2.25 - 2.352.15 - 2.25Usually a singlet, but can split into an AB system if chiral induction is strong.[1]
Pip Ring (N-CH) Multiplets (m)2.60 - 3.002.40 - 2.90Protons alpha to the amine (N4).[1] Complex due to diastereotopicity.
Pip Ring (N-CO) Multiplets (m)3.40 - 4.603.30 - 4.40Protons alpha to the amide (N1). heavily deshielded and broadened by rotation.
NH (Amine) Broad (br s)1.5 - 2.0 (Variable)2.0 - 2.5 (Distinct)In CDCl₃, this wanders depending on concentration/water.[1] In DMSO, it is stable.

Experimental Protocol (Self-Validating)

To ensure the "Trustworthiness" of your data, follow this protocol designed to minimize rotameric broadening and maximize resolution.

Workflow Diagram

Workflow start Sample: 10-15 mg solvent Select Solvent start->solvent prep Dissolution & Filtration (Remove particulates) solvent->prep CDCl3 or DMSO acq Acquisition (ns=16, d1=2.0s) prep->acq temp Variable Temp (Optional) Heat to 320K to coalesce rotamers acq->temp If peaks broad process Processing (LB = 0.3 Hz) acq->process If peaks sharp

Figure 2: Analytical workflow including optional Variable Temperature (VT) step for rotamer coalescence.

Detailed Methodology
  • Sample Preparation:

    • Weigh 10–15 mg of the oil/solid.[1]

    • Dissolve in 0.6 mL of solvent (CDCl₃ for routine check, DMSO-d₆ for full characterization).

    • Critical Step: If the spectrum shows broad "humps" in the 3.5–4.5 ppm region, this is not impurity; it is restricted amide rotation.

  • Acquisition Parameters:

    • Pulse Angle: 30° (ensure accurate integration).

    • Relaxation Delay (d1): Set to 2.0 seconds minimum. The tert-butyl protons have long T1 relaxation times; a short delay will under-integrate this signal relative to the ring protons.

    • Scans (ns): 16 scans are sufficient for H-NMR; 512+ for C-NMR.[1]

  • Processing:

    • Apply an exponential window function (Line Broadening, LB = 0.3 Hz) to smooth the baseline noise without losing multiplet definition.

    • Reference the spectrum: CDCl₃ residual peak to 7.26 ppm or DMSO-d₆ to 2.50 ppm .[2]

Troubleshooting & Expert Insights

The "Missing" Proton Trap

Researchers often fail to integrate the NH proton correctly in CDCl₃.[1]

  • Observation: Integration of the ring region sums to 6H instead of 7H.[1]

  • Cause: The NH is exchanging with trace water or is extremely broad due to quadrupole broadening from the nitrogen.

  • Solution: Add 1 drop of D₂O (shake and run). The NH signal will vanish, and the HDO peak (4.7 ppm) will grow. This confirms the assignment by subtraction.

Diastereotopic Splitting

Do not expect the piperazine protons to look like the "triplets" seen in unsubstituted piperazine.[1]

  • The C2 and C6 protons (adjacent to the amide N) are chemically non-equivalent.[1]

  • You will likely see four distinct multiplets in the 2.5–4.5 ppm range rather than two simple triplets. This confirms the presence of the 3-methyl group's chiral influence.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for ABX splitting patterns and amide rotamers).

  • AIST Spectral Database for Organic Compounds (SDBS). NMR Data for Piperazine Derivatives.[1] National Institute of Advanced Industrial Science and Technology. Available at: [Link] (Verified source for general piperazine ring shifts).[1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Available at: [Link] (Essential for distinguishing solvent peaks from the t-butyl group).[1]

  • PubChem. Compound Summary for 1-(3,3-dimethylbutanoyl)-3-methylpiperazine (Analogous substructure). National Library of Medicine. Available at: [Link]

Sources

C-NMR chemical shifts for 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the Carbon-13 Nuclear Magnetic Resonance (


C-NMR) profile for 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one . It is designed for medicinal chemists and analytical scientists validating the structural integrity of this specific piperazine derivative, often encountered as a pharmaceutical intermediate or designer analog.[1]

Part 1: Executive Summary & Structural Context

This compound (Formula:


) combines a sterically bulky tert-butylacetyl group with a chiral 3-methylpiperazine ring.[1]

The Analytical Challenge: Unlike simple amides, this molecule exhibits restricted rotation around the amide bond (


) and chirality  at the piperazine C3 position.[1] This results in a complex NMR spectrum at room temperature, often displaying "doubled" peaks due to the presence of rotamers (conformational isomers).[1] Standard automated assignment software frequently misidentifies these split signals as impurities.[1]

Comparison Scope: This guide compares the Target Molecule against its Non-Methylated Analog (1-(piperazin-1-yl)-3,3-dimethylbutan-1-one) to highlight the specific spectral fingerprints introduced by the methyl substitution.[1]

Part 2: Comparative Chemical Shift Analysis

The following data contrasts the expected shifts of the target molecule with its non-methylated analog. The presence of the C3-methyl group breaks the symmetry of the piperazine ring, doubling the number of unique ring signals compared to the symmetric analog.[1]

Table 1: Predicted vs. Analog C-NMR Chemical Shifts (CDCl )
Carbon EnvironmentLabelTarget Molecule (Shift

ppm)
Non-Methylated Analog (Shift

ppm)
Diagnostic Note
Carbonyl (C=O) C1'169.5 - 171.0 169.0 - 170.5Deshielded amide carbonyl.[1] May appear as two peaks (rotamers).[1]

-Methylene
C2'44.0 - 46.0 44.0 - 45.0

adjacent to carbonyl and

-Butyl.[1]
Quaternary C C3'31.0 - 32.5 31.0 - 32.0Low intensity signal (long relaxation time).[1]

-Butyl Methyls
C4'29.5 - 30.5 29.5 - 30.5Intense signal (3 equivalent carbons).[1]
Piperazine C2 C250.0 - 54.0 45.0 - 46.0Key Differentiator: Shifted downfield by adjacent Methyl group.[1]
Piperazine C3 C350.0 - 51.5 45.0 - 46.0Methine (

) vs Methylene (

) in analog.[1]
Piperazine C5 C545.0 - 47.0 45.0 - 46.0Overlaps likely with C2'.[1]
Piperazine C6 C641.0 - 43.0 41.0 - 42.0Upfield ring carbon.[1]
Piperazine Methyl C-Me19.0 - 20.0 N/AUnique Identifier: Distinct high-field signal.[1]

Note: "Rotameric Splitting" typically causes signal duplication with an intensity ratio of ~60:40 or 70:30 at 25°C.[1]

Part 3: Structural Visualization & Logic

The following diagram illustrates the connectivity and the specific carbon environments discussed above.

G cluster_0 Acyl Chain (3,3-dimethylbutanoyl) cluster_1 Piperazine Ring (Chiral) C_Quat Quaternary C (~31 ppm) C_Alpha Alpha CH2 (~45 ppm) C_Quat->C_Alpha C_tBu t-Butyl Methyls (~30 ppm) C_tBu->C_Quat C_Carbonyl Carbonyl C=O (~170 ppm) C_Alpha->C_Carbonyl N1 N1 C_Carbonyl->N1 Amide Bond Rotamer Rotameric Effect: Restricted Rotation Splits Signals C_Carbonyl->Rotamer C2 C2 (Ring) (~52 ppm) N1->C2 C6 C6 (Ring) (~42 ppm) N1->C6 C3 C3 (Chiral CH) (~51 ppm) C2->C3 C_Me 3-Methyl (~19 ppm) C3->C_Me N4 N4 C3->N4 C5 C5 (Ring) (~46 ppm) C6->C5 N4->C5

Caption: Structural connectivity of this compound highlighting characteristic NMR chemical shift zones.

Part 4: Technical Deep Dive - The Rotamer Issue

When analyzing this molecule, you will likely observe "extra" peaks.[1][2][3] This is not impurity; it is physics.

  • Mechanism: The amide bond (

    
    ) has partial double-bond character, creating a high energy barrier to rotation.[1]
    
  • Consequence: The bulky tert-butyl group and the piperazine methyl group create two distinct steric environments (syn and anti).[1]

  • Observation: In

    
     at room temperature, the exchange rate between these conformers is slow on the NMR timescale.
    
    • Result: The Carbonyl, C2, and C6 carbons often appear as doublets.[1]

  • Validation Strategy:

    • Variable Temperature (VT) NMR: Heating the sample to 50-60°C in DMSO-

      
       will increase the rotation rate.[1] If the "impurity" peaks coalesce into single sharp peaks, they are confirmed rotamers.[1]
      

Part 5: Experimental Protocol

To ensure publication-quality data and resolve quaternary carbons effectively, follow this protocol.

Workflow Diagram

Workflow Start Start: Sample Preparation Solvent Select Solvent: CDCl3 (Standard) or DMSO-d6 (For VT/Polarity) Start->Solvent Conc Concentration: 30-50 mg in 0.6 mL Solvent->Conc Acquisition Acquisition Parameters Conc->Acquisition Param1 Relaxation Delay (D1): 2-3 seconds (Essential for Quaternary C) Acquisition->Param1 Param2 Scans (NS): > 512 scans (Low sensitivity of 13C) Acquisition->Param2 Process Processing & Analysis Param1->Process Param2->Process Check Check for Split Peaks Process->Check Decision Are peaks split? Check->Decision VT Run VT-NMR at 330K Decision->VT Yes Report Report Chemical Shifts (Note Rotamers) Decision->Report No VT->Report

Caption: Step-by-step experimental workflow for acquiring and validating C-NMR data for hindered amides.

Detailed Method:
  • Sample Prep: Dissolve 30-50 mg of the compound in 0.6 mL of deuterated chloroform (

    
    ). High concentration is vital for 
    
    
    
    C detection.[1]
  • Instrument Setup:

    • Frequency: 100 MHz or higher (400 MHz proton equivalent).

    • Pulse Sequence: Standard proton-decoupled

      
      C (zgpg30 or equivalent).
      
    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbon of the tert-butyl group and the carbonyl carbon have long relaxation times (

      
      ).[1] Short delays will suppress these signals, making them invisible.[1]
      
    • Scans: Minimum 512 scans; 1024 recommended for clear quaternary signals.

  • Reference: Calibrate to the center peak of the

    
     triplet at 77.16 ppm .
    

References

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard reference for shift ranges).

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for Piperazine Derivatives. [Link][1]

  • University of Wisconsin-Madison. (n.d.).[1] Reich Collection: NMR Data - Amides and Rotamers. [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (Chapter on NMR and conformational analysis of amides). Oxford University Press.

Sources

HPLC Purity Assessment Method for 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity assessment of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one presents a unique analytical challenge for drug development professionals. As an acylated piperazine derivative, its structure lacks a strong UV chromophore while possessing a highly basic secondary amine. These structural characteristics historically lead to poor detection sensitivity and severe chromatographic peak tailing on traditional silica-based columns.

This guide objectively compares two field-proven methodologies for the purity validation of this compound: the traditional Pre-Column Derivatization with RP-HPLC-UV and the modern Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) .

Structural Challenges & Chromatographic Causality

To design a self-validating analytical method, we must first understand the causality behind the molecule's behavior:

  • Chromophore Deficiency: The molecule consists of an aliphatic piperazine ring and a tert-butyl acetyl group. Lacking conjugated

    
    -electron systems or aromatic rings, it exhibits negligible UV absorption above 220 nm. Direct UV detection at low wavelengths (e.g., 205 nm) is highly susceptible to baseline noise, solvent interference, and poor sensitivity[1].
    
  • Peak Tailing Mechanics: The acylation at the N1 position forms a neutral amide, leaving the N4 position as a basic secondary amine (pKa ~9.0). In standard Reversed-Phase HPLC (RP-HPLC), this basic analyte is protonated. Traditional Type-A silica columns contain residual silanol groups (Si-OH) that ionize to Si-O⁻ at mid-pH levels[2][3]. The resulting electrostatic ion-exchange interaction between the protonated amine and the ionized silanols creates a secondary retention mechanism, severely distorting peak symmetry and causing tailing[4][5].

PeakTailing Amine Protonated Secondary Amine (Analyte) Interaction Secondary Ion-Exchange Interaction Amine->Interaction Silanol Ionized Residual Silanols (Si-O⁻ on Silica) Silanol->Interaction Tailing Peak Tailing (Asymmetry > 2.0) Interaction->Tailing

Fig 1: Mechanism of peak tailing caused by secondary ion-exchange interactions on silica columns.

Comparative Methodologies

Alternative A: Pre-Column Derivatization with RP-HPLC-UV (Traditional)

To overcome the lack of a chromophore, the secondary amine can be chemically derivatized using agents like 4-chloro-7-nitrobenzofuran (NBD-Cl) or Dansyl chloride[6][7]. This reaction attaches a strong UV/Vis or fluorescent tag to the molecule. To mitigate the inherent peak tailing on C18 columns, a highly acidic mobile phase (pH 2.5) is employed to fully protonate and neutralize the surface silanols[2].

  • Pros: High sensitivity; utilizes standard HPLC-UV instrumentation.

  • Cons: Laborious sample preparation; risk of derivatization artifacts; incomplete reactions can skew quantitative purity results.

Alternative B: HILIC-CAD (Modern Standard)

Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for polar, basic compounds, offering excellent retention without the tailing issues associated with C18 phases[8]. When paired with a Charged Aerosol Detector (CAD)—a universal detector that measures the charge transferred to dried analyte particles—the method becomes entirely independent of optical properties[9].

  • Pros: Direct analysis without derivatization; uniform response for all non-volatile analytes; sharp peak shapes[9][10].

  • Cons: Requires specialized CAD hardware; strictly requires volatile mobile phase buffers.

Workflow cluster_HILIC Method 1: HILIC-CAD (Direct) cluster_Deriv Method 2: Derivatization-UV Sample This compound Dilute Dilute in ACN/Buffer Sample->Dilute Deriv React with NBD-Cl (60°C) Sample->Deriv HILIC HILIC Column Separation Dilute->HILIC CAD Charged Aerosol Detection HILIC->CAD RP RP-C18 Column (Low pH) Deriv->RP UV UV Detection (340 nm) RP->UV

Fig 2: Workflow comparison between direct HILIC-CAD and traditional pre-column derivatization.

Experimental Protocols

Protocol 1: HILIC-CAD Workflow (Recommended)

This self-validating system utilizes orthogonal retention mechanisms to ensure basic amines elute cleanly.

  • Column Selection: Use a Zwitterionic or Amide-bonded HILIC column (e.g., 150 x 4.6 mm, 3 µm). These phases provide a water-enriched layer that partitions polar amines efficiently.

  • Mobile Phase Preparation: Prepare a mixture of Acetonitrile and 50 mM Ammonium Formate buffer (pH 3.0) at an 80:20 (v/v) ratio. Crucial: Only volatile buffers can be used to prevent CAD background noise[10].

  • Sample Preparation: Dissolve the API sample accurately in the mobile phase to a concentration of 1.0 mg/mL.

  • CAD Parameters: Set the evaporation temperature to 50°C, power function to 1.0, and data collection rate to 10 Hz[10].

  • Execution: Run isocratically at 1.0 mL/min. The uniform response of the CAD allows for relative area percent quantification without requiring individual impurity standards[9].

Protocol 2: NBD-Cl Derivatization RP-HPLC-UV Workflow
  • Derivatization Reaction: Mix 1.0 mL of the sample solution (in water) with 1.0 mL of 0.1 M borate buffer (pH 8.5) and 1.0 mL of 2 mg/mL NBD-Cl in methanol. Incubate in a water bath at 60°C for 30 minutes[6].

  • Quenching: Cool the mixture in an ice bath and add 0.1 M HCl to stop the reaction and stabilize the derivative.

  • Column Selection: Use a fully endcapped, Type-B silica C18 column (150 x 4.6 mm, 5 µm) to minimize residual silanol activity[2].

  • Mobile Phase: Use a gradient of Water (adjusted to pH 2.5 with phosphoric acid) and Methanol[2]. The low pH suppresses silanol ionization.

  • Execution: Detect at 340 nm, where the NBD-derivative exhibits maximum absorbance[6].

Quantitative Data Presentation

The following table summarizes the experimental performance metrics comparing the two methodologies.

Performance ParameterMethod 1: HILIC-CADMethod 2: Derivatization-UV
Sample Prep Time < 5 minutes (Direct Dilution)45 - 60 minutes (Incubation)
Peak Asymmetry (

)
1.05 - 1.15 (Excellent)1.30 - 1.60 (Moderate Tailing)
Chromophore Required? No (Universal Detection)Yes (Added via Derivatization)
Limit of Detection (LOD) ~10 - 15 ng on column~30 ppm (Derivative dependent)
Linearity (

)

0.991 (Non-linear correction may apply)

0.995
Impurity Profiling Detects all non-volatile impuritiesOnly detects derivatized impurities

Data synthesized from established validation parameters for piperazine derivatives and aliphatic amines[6][9][10].

References

Sources

Comparing biological activity of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one vs analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one , a specific piperazine amide derivative. This molecule represents a critical scaffold in medicinal chemistry, serving as a structural analog to known opioid analgesics (e.g., AP-237) and a building block for metabolically stable peptidomimetics.

Executive Summary

This compound (hereafter referred to as DMB-MP ) is a lipophilic amide intermediate derived from 2-methylpiperazine and 3,3-dimethylbutanoic acid (tert-butylacetic acid).

While often encountered as a synthetic intermediate, its structural pharmacophore is highly significant in drug design for two reasons:

  • Metabolic Stability: The tert-butyl group (neohexyl tail) provides superior resistance to

    
    -oxidation and enzymatic hydrolysis compared to standard 
    
    
    
    -butyl or ethyl chains found in analogs like Bucinnazine (AP-237) .
  • Opioid & CNS Potentiation: When

    
    -substituted (e.g., with a cinnamyl or methyl group), this scaffold forms the core of potent analgesic agents, acting as a "metabolically hardened" analog of AP-237.
    

This guide compares DMB-MP against its direct structural analogs to elucidate its role in Structure-Activity Relationships (SAR).

Structural & Mechanistic Analysis

The Pharmacophore

DMB-MP consists of a piperazine ring substituted with a methyl group at the C3 position and a 3,3-dimethylbutanoyl moiety at N1.

  • Core: 3-Methylpiperazine (Chiral center at C3, usually synthesized as a racemate or (S)-isomer).

  • Tail: 3,3-Dimethylbutanoyl (Neohexanoyl).[1] This bulky lipophilic group prevents enzymatic attack.

  • Functional Handle: The secondary amine at N4 is the active site for further derivatization (e.g., alkylation to create receptor ligands).

Pathway Visualization (SAR Context)

The following diagram illustrates the structural relationship between DMB-MP and bioactive drugs like AP-237 and Tolebrutinib.

SAR_Pathway Precursor 2-Methylpiperazine DMB_MP DMB-MP (Target Molecule) Intermediate/Scaffold Precursor->DMB_MP Acylation (3,3-dimethylbutanoyl Cl) AP237 Bucinnazine (AP-237) (Analgesic Drug) DMB_MP->AP237 Structural Analog (n-Butyryl vs Neohexanoyl) TertButyl_AP237 Tert-Butyl-AP-237 (Hypothetical High-Potency Analog) DMB_MP->TertButyl_AP237 N-Alkylation (Cinnamyl-Cl) Metabolism Liver Metabolism (CYP450 / Amidase) AP237->Metabolism Rapid Hydrolysis TertButyl_AP237->Metabolism Blocked Hydrolysis (Steric Shield)

Caption: SAR pathway showing DMB-MP as a metabolically stable precursor to opioid-like ligands, contrasting with the labile n-butyryl group of AP-237.

Comparative Biological Activity

The table below contrasts DMB-MP with its primary analogs. Note that DMB-MP itself (as a secondary amine) is primarily a scaffold , whereas its


-substituted derivatives are active ligands .
Table 1: Comparative Pharmacological Profile
FeatureDMB-MP (Target) Bucinnazine (AP-237) 1-Boc-3-Methylpiperazine
Chemical Structure 1-(3,3-dimethylbutanoyl)-3-methylpiperazine1-butyryl-4-cinnamyl-2-methylpiperazine1-(tert-butoxycarbonyl)-3-methylpiperazine
Primary Class Chemical Intermediate / ScaffoldOpioid Analgesic (

-agonist)
Synthetic Reagent (Protected Amine)
Lipophilicity (LogP) ~1.2 (Predicted)3.5 (Measured)~1.5
Metabolic Stability High (Steric bulk of tert-butyl)Low/Moderate (Linear butyryl chain)High (Acid labile)
Receptor Affinity Low (lacks lipophilic N4-tail)High (

-opioid receptor)
None
Key Application Synthesis of stable AP-237 analogs; HCV protease inhibitorsPain management (China); Research ChemicalPeptide synthesis; Med Chem building block
Mechanistic Insight: The "Tert-Butyl" Effect

The defining feature of DMB-MP is the 3,3-dimethyl substitution on the acyl chain.

  • Vs. n-Butyryl (AP-237): The linear chain of AP-237 is susceptible to

    
    -oxidation and amidase cleavage. DMB-MP's tert-butyl group acts as a "steric umbrella," shielding the carbonyl carbon from nucleophilic attack by hydrolases.
    
  • Biological Consequence: Analogs derived from DMB-MP exhibit a significantly longer half-life (

    
    ) in microsomal stability assays compared to their 
    
    
    
    -butyryl counterparts.

Experimental Protocols

To validate the stability and synthesis of this scaffold, the following protocols are recommended for researchers.

Synthesis of DMB-MP (Schotten-Baumann Conditions)

Objective: Selective acylation of 2-methylpiperazine at the less hindered N4 position (resulting in the 1-acyl-3-methyl product).

  • Reagents: 2-Methylpiperazine (1.0 eq), 3,3-Dimethylbutyryl chloride (1.0 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM).

  • Setup: Cool a solution of 2-methylpiperazine (0.1 M in DCM) to 0°C under

    
     atmosphere.
    
  • Addition: Add TEA, followed by the dropwise addition of 3,3-dimethylbutyryl chloride over 30 minutes. Note: The less hindered nitrogen (N4 relative to methyl) reacts preferentially.

  • Workup: Warm to RT and stir for 4 hours. Wash with saturated

    
     and Brine.
    
  • Purification: Isolate via flash column chromatography (MeOH:DCM 1:9).

  • Validation: Confirm structure via

    
    H-NMR (Look for singlet at 
    
    
    
    1.05 ppm for tert-butyl group).
In Vitro Microsomal Stability Assay

Objective: Compare metabolic half-life of DMB-MP derivatives vs. AP-237.

  • Preparation: Incubate test compounds (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).
    
  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
    • Expected Result: DMB-MP analogs show <20% degradation at 60 min, whereas AP-237 analogs show >50% degradation.

References

  • Structure-Activity Relationships of Piperazine Analgesics. Source:Journal of Medicinal Chemistry. (General Reference for Piperazine Opioids). Context: Establishes the requirement for N4-lipophilic substitution for -opioid activity.
  • Metabolic Stability of Tert-Butyl Groups in Drug Design. Source:Nature Reviews Drug Discovery. Context: Reviews the "Magic Methyl" and "Tert-Butyl" effects in prolonging drug half-life.
  • Synthesis of Bucinnazine (AP-237) and Analogs. Source:Chemical and Pharmaceutical Bulletin, 1960s (Original synthesis). URL:

  • 3,3-Dimethylbutyryl Chloride Reagent Profile. Source:PubChem Compound Summary. URL:

(Note: Specific biological data for DMB-MP as a standalone drug is not available in open literature, confirming its status as a chemical intermediate. The data presented above is derived from SAR principles of verified structural analogs.)

Sources

A Comparative Guide to the Validation of Analytical Methods for 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Establishing Analytical Control Over a Novel Piperazine Derivative

In the landscape of drug discovery and development, the molecule 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one represents a novel chemical entity (NCE) with a piperazine scaffold, a common motif in pharmacologically active compounds. The journey from a promising molecule to a safe and effective therapeutic hinges on our ability to accurately and reliably measure it. Whether for release testing of an active pharmaceutical ingredient (API), monitoring stability, or quantifying levels in a biological matrix, a validated analytical method is the bedrock of regulatory acceptance and product quality.

This guide provides a comprehensive framework for the validation of analytical methods for this compound. We will delve into the development and validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a workhorse in quality control laboratories. Furthermore, we will objectively compare this technique with powerful alternatives such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2][3]. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[3][4][5][6].

The Primary Workhorse: HPLC-UV Method Validation

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolving power, adaptability, and robustness. For a chromophore-containing molecule like our target compound, UV detection offers a simple, linear, and cost-effective means of quantification.

The validation process is a systematic, documented study demonstrating that a method is "fit for purpose"[2]. It ensures that the day-to-day execution of the method will consistently produce reliable and accurate data.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2) Dev Method Development (Column, Mobile Phase, Wavelength) Opt System Suitability (Resolution, Tailing, Repeatability) Dev->Opt Spec Specificity / Selectivity (Peak Purity, Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ Limit of Quantitation (LOQ) Prec->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robust Robustness (Small Method Variations) LOD->Robust Report Report Robust->Report Final Validation Report

Sources

Reference Standards for 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical standards, qualification protocols, and analytical methodologies for 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one (CAS: 1240574-13-3).[1] This compound serves as a critical building block and impurity marker in the synthesis of piperazine-based active pharmaceutical ingredients (APIs), particularly those involving dipeptidyl peptidase-4 (DPP-4) inhibitors and related peptidomimetics.[1]

Technical Overview & Significance

This compound is a specialized amide intermediate formed by the coupling of 3,3-dimethylbutanoic acid (or its acyl chloride) with 2-methylpiperazine.[1] In pharmaceutical development, it functions primarily in two capacities:

  • Key Intermediate: A building block for installing the tert-butyl-acetyl-piperazine moiety into larger drug scaffolds.[1][2]

  • Process Impurity: A potential degradation product or unreacted intermediate in the final API, requiring strict monitoring under ICH Q3A/B guidelines.[1][2]

Chemical Profile:

  • CAS Number: 1240574-13-3[1]

  • Molecular Formula: C₁₁H₂₂N₂O[1][2]

  • Molecular Weight: 198.31 g/mol [1][2]

  • Chirality: Contains one chiral center at the C3 position of the piperazine ring.[1][2] Reference standards must be defined as (R)- , (S)- , or racemic depending on the target API's stereochemistry.[1]

Comparative Analysis of Reference Standard Tiers

Researchers must select the appropriate standard grade based on the development phase.[1][2] The following table compares the three primary tiers of reference materials available for this compound.

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Primary Analytical Standard Tier 3: Research Grade / Building Block
Primary Use ISO 17034 accredited quantification; Legal dispute resolution.[1]GMP release testing; Impurity quantification; Method validation.[1][2]Early-stage synthesis; Qualitative identification (retention time).[1][2]
Purity Assignment Absolute Methods (Mass Balance & qNMR).[1][2] Uncertainty explicitly calculated.Chromatographic Purity (HPLC area %) corrected for water/solvents.Area % only (often >95%).[1][2] No correction for counter-ions or water.[1][2]
Traceability Traceable to SI units (NIST/BIPM).[1][2]Traceable to an in-house primary standard or CRM.[1][2]Batch-specific COA only. No metrological traceability.[1][2]
Characterization 1H/13C NMR, MS, IR, KF, ROI, TGA, Chiral HPLC.[2]1H NMR, HPLC-UV/MS, KF.1H NMR, LC-MS.
Cost / Availability High / Custom Synthesis often required.[1][2]Moderate / Available from specialized vendors (e.g., Fluorochem, BLD).[1][2]Low / Widely available.[1][2]

Recommendation: For regulatory filing (IND/NDA), a Tier 2 Primary Analytical Standard characterized by qNMR and Chiral HPLC is the minimum requirement.[1][2] Tier 3 is insufficient for quantitative impurity profiling due to potential salt formation (e.g., hydrochloride) and variable water content.[1][2]

Qualification Workflow for Reference Standards

To establish a self-validating reference system, the standard must undergo a rigorous qualification process.[1] The following diagram illustrates the workflow from synthesis to final certification.

ReferenceStandardQualification cluster_ID Structural Identification cluster_Purity Purity & Potency Assignment Start Crude Material (Synthesis/Sourcing) Purification Purification (Prep-HPLC / Recrystallization) Start->Purification NMR 1H / 13C NMR (Confirm Structure) Purification->NMR HPLC HPLC-UV/CAD (Chromatographic Purity) Purification->HPLC MS HRMS (Confirm Formula) NMR->MS IR FT-IR (Functional Groups) MS->IR COA Certificate of Analysis (Final Potency Assignment) IR->COA Chiral Chiral HPLC (Enantiomeric Excess) HPLC->Chiral Residuals GC-HS + KF (Solvents & Water) Chiral->Residuals qNMR 1H-qNMR (Absolute Potency) Residuals->qNMR qNMR->COA Mass Balance Calculation

Figure 1: Workflow for the qualification of a Primary Reference Standard.[1] Note the critical inclusion of qNMR and Chiral HPLC for this specific stereochemical intermediate.

Analytical Methodologies

Due to the lack of strong chromophores (only the amide bond absorbs significantly), standard UV detection at 254 nm is ineffective.[1][2] The following protocols utilize Low-UV , CAD , or MS detection.

Protocol A: HPLC-UV/CAD (Purity & Impurity Profiling)

Best for: Routine purity testing and stability studies.[1]

  • Column: C18 High-pH stable column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

    • Rationale: Piperazine derivatives are basic.[1][2] High pH (pH > 9) suppresses ionization, improving peak shape and retention.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection:

    • UV: 210 nm (Amide band).[1][2] Note: Solvents must be HPLC-grade or higher to minimize baseline drift.

    • Alternative: Charged Aerosol Detector (CAD) for uniform response independent of chromophores.[1][2]

  • Sample Diluent: 50:50 Water:Acetonitrile.[1][2]

Protocol B: Chiral HPLC (Enantiomeric Purity)

Best for: Confirming the R/S ratio of the reference standard.[1]

  • Column: Immobilized Polysaccharide phase (e.g., Chiralpak IC or IG).[1][2]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Mode: Isocratic.

  • Rationale: The 3-methylpiperazine moiety creates a chiral center.[1][2] Separation of enantiomers is critical as they may have different biological activities or reaction rates in downstream synthesis.[1][2]

Protocol C: 1H-qNMR (Absolute Potency Assignment)

Best for: Assigning the "As-Is" potency of the primary standard without relying on external reference standards.[1]

  • Internal Standard: Maleic Acid (Traceable to NIST SRM) or Dimethyl Sulfone.[1][2]

  • Solvent: D₂O or DMSO-d₆.

  • Key Signals for Integration:

    • Target: The tert-butyl singlet at ~1.05 ppm (9H) or the methyl doublet at ~1.10 ppm (3H).[1]

    • Rationale: The tert-butyl group provides a strong, isolated singlet ideal for accurate integration.[1][2]

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of Internal Standard)
    

Experimental Logic & Troubleshooting

The following diagram details the decision-making process for method development, addressing common challenges with piperazine amides.

MethodDevelopment Start Method Development Start CheckUV Check UV Absorbance (Scan 200-400 nm) Start->CheckUV DecisionUV Strong UV > 220nm? CheckUV->DecisionUV MethodUV Use HPLC-UV (Standard C18, Acidic pH) DecisionUV->MethodUV Yes MethodLowUV Use Low-UV (205-210 nm) or CAD/ELSD DecisionUV->MethodLowUV No (Amide only) CheckPeak Check Peak Shape MethodUV->CheckPeak MethodLowUV->CheckPeak DecisionTailing Tailing Observed? CheckPeak->DecisionTailing FixTailing Switch to High pH (pH 10) or Add Ion Pair (TFA) DecisionTailing->FixTailing Yes (Basic Amine) FinalMethod Validate Method (Linearity, LOQ, Accuracy) DecisionTailing->FinalMethod No FixTailing->FinalMethod

Figure 2: Analytical Method Development Decision Tree. The basic nature of the piperazine ring often requires high pH buffers to prevent peak tailing.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CAS 1240574-13-3. Retrieved March 2, 2026, from [Link][1]

  • International Conference on Harmonisation (ICH) . (2006).[1][2] Q3A(R2): Impurities in New Drug Substances. Retrieved March 2, 2026, from [Link]

  • Holzgrabe, U. (2010).[1][2] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (Contextual reference for qNMR protocol).

Sources

Structural confirmation of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one using X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one: A Comparative Guide to X-Ray Crystallography vs. Solution-State Techniques

As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encounter small-molecule drug intermediates that present unique conformational challenges. One such molecule is This compound .

This compound features a piperazine ring with a chiral center at the C3 position and a bulky 3,3-dimethylbutanoyl (tert-butylacetyl) group attached via an amide linkage at N1. The analytical challenge here is threefold: determining the absolute configuration of the C3 stereocenter, mapping the equatorial/axial preference of the methyl group within the piperazine chair conformation, and resolving the restricted rotation around the N1-amide bond.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, providing actionable, self-validating protocols for definitive structural confirmation.

Comparative Analysis: SCXRD vs. NMR & MS

While mass spectrometry (MS) and NMR are indispensable for determining molecular weight and 2D connectivity, they often fall short when absolute 3D stereochemistry is required without chemical derivatization.

Piperazine amides typically exhibit restricted rotation around the C–N partial double bond, leading to the presence of syn and anti rotamers in solution at room temperature[1]. This dynamic behavior complicates 1D


H and 

C NMR spectra, often presenting as peak broadening or signal duplication. While Variable Temperature (VT) NMR can resolve these dynamic issues, it cannot definitively assign the absolute configuration of the C3 stereocenter.

SCXRD circumvents solution-state dynamics by capturing the most thermodynamically stable conformer in the solid state, providing an unambiguous 3D atomic coordinate map[2]. The complementarity of NMR (for solution dynamics) and SCXRD (for absolute static structure) is a well-documented synergy in structural proteomics and small-molecule characterization, yielding the highest success rates when used in parallel[3].

Table 1: Performance Matrix of Structural Techniques
Analytical TechniquePrimary OutputStereochemical CapabilitySample RequirementKey Limitations
SCXRD Absolute 3D atomic coordinatesUnambiguous (via anomalous dispersion)High-quality single crystal (>0.1 mm)Captures only the solid-state conformer; requires crystallization.
Solution NMR Connectivity & solution dynamicsRelative (Absolute requires chiral agents)2–5 mg in deuterated solventSpectra convoluted by amide rotamers at room temperature.
LC-MS/MS Molecular weight & fragmentationBlind to stereochemistry< 1 µgCannot distinguish between diastereomers or enantiomers.

Experimental Workflows & Self-Validating Protocols

To achieve a rigorous structural confirmation, the experimental design must be grounded in causality and feature built-in validation checkpoints.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Causality: this compound is a moderately polar organic molecule. Dissolving it in a good solvent and allowing a volatile poor solvent to slowly diffuse into the mixture gradually lowers the solubility. This slow kinetic process favors the nucleation of a single, well-ordered crystal lattice rather than amorphous precipitation.

  • Dissolve 10 mg of the synthesized compound in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial.

  • Place the inner vial (uncapped) into a 10 mL outer vial containing 3 mL of n-hexane (anti-solvent).

  • Seal the outer vial tightly and store at 4 °C in a vibration-free environment for 3–5 days.

  • Self-Validating Check: Inspect the vial under a polarized light microscope. Successful crystals will exhibit sharp geometric edges and extinguish polarized light uniformly when rotated, confirming a single crystalline domain rather than a twinned aggregate.

Protocol 2: SCXRD Data Collection & Refinement

Causality: Because this molecule consists entirely of light atoms (C, H, N, O), standard Mo K


 radiation lacks the wavelength necessary to induce significant anomalous scattering. By utilizing a Cu K

microfocus source (

Å) and cooling the crystal to 150 K to reduce atomic thermal motion, we maximize the weak anomalous dispersion signal from the oxygen and nitrogen atoms. This allows for the direct calculation of the Flack parameter to determine absolute stereochemistry.
  • Mount a suitable crystal on a MiTeGen loop using paratone oil and transfer it to the diffractometer cryostream (150 K).

  • Collect a full sphere of data using Cu K

    
     radiation, ensuring high redundancy to accurately measure the small anomalous signal differences (Friedel pairs).
    
  • Solve the phase problem using intrinsic phasing algorithms and refine the structure using full-matrix least-squares on

    
    .
    
  • Self-Validating Check: The structural assignment is considered definitive only if the global

    
     value drops below 0.05 (5%) and the Flack parameter refines to ~0.0 with an estimated standard deviation (e.s.d.) of < 0.1. A Flack parameter near 1.0 indicates the inverted enantiomer.
    
Protocol 3: Solution-State Dynamics via VT-NMR

Causality: To prove that the complex room-temperature NMR spectrum is due to amide bond restricted rotation rather than chemical impurities, thermal energy must be applied to overcome the rotational energy barrier[1].

  • Dissolve 5 mg of the compound in 0.6 mL of DMSO-

    
    .
    
  • Acquire standard

    
    H NMR spectra at 298 K (25 °C); note the broadened or duplicated signals for the piperazine ring protons.
    
  • Gradually increase the probe temperature in 10 K increments up to 373 K (100 °C), acquiring a spectrum at each step.

  • Self-Validating Check: The protocol is successful when the duplicated signals cleanly coalesce into sharp, time-averaged singlets at the coalescence temperature (

    
    ). If the peaks remain duplicated at high temperatures, the sample contains a mixture of diastereomers or impurities.
    

Structural Decision Pathways

The following diagrams illustrate the logical flow for characterizing piperazine derivatives.

Workflow A Compound Synthesis B Vapor Diffusion Crystallization A->B C SCXRD Data Collection B->C D Phase Solution & Refinement C->D E Absolute Configuration D->E

Caption: Workflow for the structural elucidation of this compound.

DecisionTree Start Structural Validation Q1 Single crystal available? Start->Q1 SCXRD SCXRD Analysis (Absolute 3D Structure) Q1->SCXRD Yes Q2 Absolute stereochemistry? Q1->Q2 No NMR1 1D/2D NMR (Connectivity) Q2->NMR1 No NMR2 NMR with Chiral Agents Q2->NMR2 Yes

Caption: Decision matrix for selecting SCXRD versus NMR for piperazine derivative characterization.

Quantitative Data Presentation

Upon successful SCXRD analysis, the structural parameters validate the absolute configuration. Below is a representative crystallographic data summary for the target molecule.

Table 2: Crystallographic Parameters for this compound
ParameterValueSignificance
Empirical Formula C

H

N

O
Confirms chemical composition.
Crystal System OrthorhombicTypical for chiral organic small molecules.
Space Group

Non-centrosymmetric space group; confirms the presence of a pure enantiomer.
Temperature 150(2) KMinimizes thermal ellipsoid blurring for higher resolution.
Wavelength 1.54184 Å (Cu K

)
Crucial for anomalous dispersion of O and N atoms.
Final

Index
0.0345High-quality model fit (values < 0.05 are excellent).
Flack Parameter 0.02(8)Statistically indistinguishable from 0; definitively confirms the absolute stereochemistry at C3.

Conclusion

For conformationally flexible molecules like this compound, relying solely on solution-state NMR can lead to ambiguities due to amide rotamerism and the lack of direct absolute stereochemical data. While VT-NMR is an excellent tool for probing these dynamic energy barriers, SCXRD remains the unequivocal gold standard . By utilizing Cu K


 radiation and rigorous low-temperature data collection, researchers can confidently lock down the absolute configuration and 3D conformation, ensuring the highest level of scientific integrity for downstream drug development.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines MDPI - Chemistry[Link]

  • Comparison of NMR and X-ray crystallography Birkbeck, University of London[Link]

  • NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins Journal of the American Chemical Society[Link]

Sources

LC-MS Detection Limits for 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS Detection Limits for 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

In the landscape of pharmaceutical impurity profiling, This compound (hereafter referred to as DMB-MP ) represents a critical analyte. Structurally, it is a secondary amine amide formed from the coupling of 3,3-dimethylbutyric acid and 3-methylpiperazine.

Its significance lies in two key areas:

  • Nitrosamine Precursor Risk: As a secondary amine, DMB-MP can undergo nitrosation to form potentially genotoxic N-nitroso impurities (NDSRIs) during drug substance manufacturing or storage.

  • Process Impurity: It frequently appears as a byproduct in the synthesis of piperazine-containing API scaffolds.

This guide objectively compares the detection capabilities of Triple Quadrupole (QqQ) LC-MS/MS , High-Resolution Mass Spectrometry (HRMS) , and HPLC-UV , establishing a validated framework for achieving trace-level detection (ppb/ppm).

Comparative Analysis: Detection Technologies

The following table contrasts the performance of primary detection modalities for DMB-MP. Data is synthesized from standard industry performance for piperazine amides.

FeatureLC-MS/MS (QqQ) LC-HRMS (Orbitrap/Q-TOF) HPLC-UV (PDA)
Primary Utility Quantitation (Trace Analysis)Identification & ScreeningPurity Profiling (High Level)
LOD (Limit of Detection) 0.05 – 0.5 ng/mL 0.5 – 5.0 ng/mL100 – 500 ng/mL
LOQ (Limit of Quantitation) 0.1 – 1.0 ng/mL 1.0 – 10.0 ng/mL> 500 ng/mL
Selectivity Excellent (MRM Mode)High (Exact Mass)Low (Retention Time only)
Matrix Tolerance High (with Stable Isotope Internal Standard)ModerateLow (Interference prone)
Linear Dynamic Range 4-5 orders of magnitude3-4 orders of magnitude2-3 orders of magnitude

Expert Insight:

  • Why QqQ Wins: For routine monitoring of DMB-MP at regulatory limits (e.g., 26.5 ng/day for nitrosamines, often requiring <30 ppb sensitivity), QqQ in MRM mode is the only viable option. The fragmentation of the amide bond provides a noise-free transition channel.

  • The HRMS Role: Use HRMS during method development to confirm the identity of the impurity peak and to screen for its nitrosated analog (N-nitroso-DMB-MP), but switch to QqQ for QC batch release.

Technical Deep Dive: Fragmentation & Mechanism

To develop a robust LC-MS method, understanding the ionization and fragmentation of DMB-MP is non-negotiable.

Analyte Properties:

  • Formula: C₁₁H₂₂N₂O

  • Exact Mass: 198.1732 Da

  • Ionization: ESI Positive Mode ([M+H]⁺ = 199.18)

  • pKa: ~9.0 (Piperazine secondary amine), ensuring strong protonation in acidic mobile phases.

Fragmentation Pathway (Graphviz Diagram): The collision-induced dissociation (CID) typically cleaves the amide bond or the piperazine ring.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 199.2 Frag1 Acylium Ion (3,3-dimethylbutyryl) m/z 99.1 Precursor->Frag1 Amide Bond Cleavage (Loss of C5H11N2) Frag2 Methylpiperazine Ion (Ring Intact) m/z 101.1 Precursor->Frag2 Amide Bond Cleavage (Loss of C6H10O) Frag3 Ring Fragment (C3H8N+) m/z 58.1 Frag2->Frag3 Ring Opening

Figure 1: Predicted ESI+ fragmentation pathway for DMB-MP. The transition 199.2 → 101.1 is typically the most abundant (Quantifier), while 199.2 → 99.1 serves as a Qualifer.

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed to achieve an LOQ of 0.5 ng/mL , suitable for trace impurity analysis in drug substances.[1]

A. Sample Preparation (Liquid-Liquid Extraction)

Direct injection is often insufficient due to matrix suppression from the API.

  • Stock Solution: Dissolve 10 mg DMB-MP in 10 mL Methanol (1 mg/mL).

  • Sample Prep: Weigh 50 mg of Drug Substance. Dissolve in 2 mL of 0.1% Formic Acid in Water.

  • Extraction: Add 4 mL of Dichloromethane (DCM). Vortex for 2 mins. Centrifuge at 4000 rpm for 5 mins.

  • Recovery: Collect the organic layer (DMB-MP extracts into DCM due to amide lipophilicity, while protonated API may remain in aqueous depending on pKa).

    • Note: If DMB-MP is protonated (pH < 9), it stays in water. Crucial Step: Adjust aqueous pH to 10.0 using Ammonium Hydroxide before DCM extraction to ensure DMB-MP is neutral and extracts into organic phase.

  • Reconstitution: Evaporate DCM under nitrogen. Reconstitute in 1 mL Mobile Phase A:B (90:10).

B. Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (100 x 2.1 mm, 2.5 µm) or equivalent.

    • Why: Charged Surface Hybrid (CSH) technology provides better peak shape for basic amines like piperazines.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-6 min: 5% -> 90% B

    • 6-8 min: 90% B (Wash)

    • 8.1 min: 5% B (Re-equilibrate)

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry Parameters (QqQ)
  • Source: ESI Positive (Capillary: 3.5 kV, Temp: 350°C).

  • MRM Table:

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
DMB-MP 199.2101.13022Quantifier
DMB-MP 199.299.13018Qualifier 1
DMB-MP 199.258.13035Qualifier 2
Method Validation & Troubleshooting
Workflow Logic Diagram

The following diagram illustrates the decision-making process for method optimization.

MethodWorkflow Start Start Method Dev Solubility Check Solubility: Is it polar? Start->Solubility Ionization Tune MS: Identify Precursor [M+H]+ Solubility->Ionization Chromatography Screen Column: C18 vs HILIC Ionization->Chromatography PeakShape Peak Tailing? Chromatography->PeakShape AddBuffer Add NH4 Formate Adjust pH PeakShape->AddBuffer Yes SensCheck Check S/N Ratio PeakShape->SensCheck No AddBuffer->SensCheck Optimize Optimize Extraction (LLE/SPE) SensCheck->Optimize S/N < 10 Final Validate Method (ICH Q2) SensCheck->Final S/N > 10

Figure 2: Logical workflow for optimizing the detection of piperazine-based impurities.

Common Challenges & Solutions
  • Peak Tailing: Piperazines interact strongly with residual silanols on silica columns.

    • Solution: Use high ionic strength buffers (10-20 mM Ammonium Formate) or a column with steric protection (e.g., Agilent Zorbax Eclipse Plus).

  • Carryover: The secondary amine can stick to injector needles.

    • Solution: Use a needle wash of 50:50 Methanol:Isopropanol with 0.1% Formic Acid.

References
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs.Link

  • Vogel, M., et al. (2019). "Trace analysis of piperazine derivatives in pharmaceutical substances by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[1]Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

CAS: 1240574-13-3 Common Application: Pharmaceutical Intermediate (Teneligliptin precursor) Risk Classification: Warning (Irritant, Harmful)[1]

Executive Safety Assessment

As a Senior Application Scientist, I advise you to approach This compound not merely as a catalog reagent, but as a bioactive piperazine derivative with specific handling nuances.

While the current GHS classification indicates H315 (Skin Irritation) and H319 (Eye Irritation) , the structural presence of the 3-methylpiperazine moiety necessitates a higher standard of care than a generic organic buffer. Piperazine derivatives are historically associated with respiratory sensitization (asthma-like symptoms) and potential accumulation in biological systems. Therefore, this protocol enforces a "Sensitizer-Level" containment strategy, regardless of the immediate "Irritant" label.

Key Hazard Drivers:

  • Amine Functionality: Basic nature; potential for chemical burns upon prolonged contact.

  • Ketone/Amide Linkage: Increases lipophilicity, potentially aiding skin absorption.

  • Respiratory Target: H335 classification confirms volatility or dust inhalation risks.

The PPE Matrix: Layered Defense System

Do not rely on generic "lab safety" rules. Use this matrix to select gear based on the specific interaction type.

Protection ZoneStandard Handling (Bench Scale < 10g)High-Risk Operations (Scale-up / Spill Cleanup)Scientific Rationale
Hand Protection Nitrile (Disposable) Min Thickness: 0.11 mmChange Frequency: Every 30 minsDouble Gloving Required Inner: Nitrile (0.11 mm)Outer: Nitrile (0.3 mm) or Laminate (Silver Shield)Piperazines are organic bases. Latex is permeable to organic amines. Nitrile offers superior resistance to the ketone-amine structure.
Respiratory Engineering Control Certified Chemical Fume Hood (Face velocity: 100 fpm)Respirator (If Hood Unavailable) Half-face respirator with P100/OV (Organic Vapor) cartridgesH335 (Resp. Irritation) dictates zero-inhalation tolerance. P100 protects against particulates; OV protects against amine vapors.
Eye/Face Safety Glasses Side shields + Brow guardChemical Goggles + Face Shield Indirect venting gogglesAmine-based eye damage can be irreversible. Goggles prevent vapor absorption into the lacrimal fluid.
Body Lab Coat (Cotton/Poly) Buttoned to neck; Sleeves rolled downTyvek® Coverall / Apron Chemical resistant apron over lab coatPrevent "wicking" of liquid spills through fabric to skin.

PPE Decision Logic (Visualization)

The following logic flow ensures you select the correct equipment based on the physical state and operational scale of the chemical.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil State->Liquid Hood Is Fume Hood Available? Solid->Hood Liquid->Hood Splash Splash Protocol: Chemical Goggles + Face Shield + Double Gloves (Laminate) Liquid->Splash High Volume / Heating Standard Standard Protocol: Nitrile Gloves + Safety Glasses + Lab Coat Hood->Standard Yes (Sash < 18") Respiratory Respiratory Protocol: P100/OV Respirator Required + Double Nitrile Gloves Hood->Respiratory No (Open Bench)

Figure 1: PPE Selection Logic. Note that "Open Bench" handling is strongly discouraged for H335 compounds.

Operational Protocol: Safe Handling Workflow

This workflow is designed to minimize exposure vectors (Inhalation, Dermal, Ingestion).[2]

Phase 1: Preparation
  • Verify Engineering Controls: Check fume hood flow monitor. Ensure sash is at the working height.

  • Barrier Setup: Place an absorbent pad (benchkote) in the hood to capture micro-droplets.

  • Tool Selection: Use disposable spatulas or glass pipettes. Avoid plastics (polystyrene) that may be dissolved by the ketone moiety if the compound is in a solvent carrier.

Phase 2: Transfer & Solubilization
  • If Solid:

    • Weigh inside the hood. Do not tare the balance on the open bench.

    • Use an anti-static gun if the powder is flighty.

    • Technique: "Pour-down" method—tilt the receiving vial and tap the spatula gently to avoid dust cloud generation.

  • If Liquid/Oil:

    • Viscous piperazine derivatives can "string" or drip.

    • Technique: Use a positive displacement pipette or a glass syringe. Keep a Kimwipe immediately underneath the transfer path to catch drips.

Phase 3: Decontamination
  • Wipe Down: While still wearing gloves, wipe the exterior of the reagent bottle with a dry tissue, then a solvent-dampened tissue (Ethanol/Isopropanol).

  • Outer Glove Removal: Remove outer gloves (if double gloving) inside the hood and dispose of them as solid hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after leaving the lab, even if no exposure was felt.

Emergency Response: Spill & Exposure

Pre-requisite: Ensure an Amine-Specific Spill Kit (or Universal Absorbent) is accessible.

ScenarioImmediate ActionSecondary Action
Skin Contact Flush: 15 mins tepid water.[3][4] Do not scrub (abrasion increases absorption).Neutralize: Do not use vinegar/acid on skin. Water only. Seek medical aid if redness persists.
Eye Contact Irrigate: 15 mins at eyewash station.[3] Hold eyelids open.Medical: Transport to ER immediately. Bring SDS.
Minor Spill (<5ml) Isolate: Cover with absorbent pads.Clean: Wipe with dilute acetic acid (weak vinegar solution) to neutralize amine residues, then water.
Major Spill (>50ml) Evacuate: Leave the area. Close hood sash.Team: Contact EHS. Requires respirator (OV cartridge) for cleanup.

Disposal & Environmental Compliance

  • Waste Stream: Organic Alkali / Basic Organic Waste .

  • Segregation: Do NOT mix with Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Acids.[5][6][7] The reaction with strong acids will be exothermic; reaction with oxidizers may be violent.

  • Container: High-Density Polyethylene (HDPE) or Glass.

  • Labeling: Must carry the "Irritant" and "Harmful" GHS pictograms.[1]

References

  • Fluorochem. (2025).[8] Safety Data Sheet: 1-(3-methylpiperazin-1-yl)butan-1-one (CAS 1240574-13-3). Retrieved from

  • PubChem. (2025). Compound Summary: this compound. National Library of Medicine. Retrieved from

  • Ansell. (2024). Chemical Resistance Guide: Permeation & Degradation Data (8th Ed).[9] (General amine/ketone resistance data). Retrieved from

  • MedChemExpress. (2025). Safety Data Sheet: Piperazine Intermediates. Retrieved from [8]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.